Product packaging for 3-Hydroxy-3-methylpentanedinitrile(Cat. No.:CAS No. 72060-94-7)

3-Hydroxy-3-methylpentanedinitrile

Cat. No.: B3056520
CAS No.: 72060-94-7
M. Wt: 124.14 g/mol
InChI Key: JMYCGBHPZNFSLX-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylpentanedinitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. Its structure, featuring both hydroxyl and multiple nitrile functional groups, makes it a versatile chiral building block or intermediate for constructing more complex molecules . Compounds of this class are often investigated for their potential in creating bioactive molecules and specialty chemicals . Researchers value this nitrile for its application in developing new synthetic routes and exploring structure-activity relationships. While the specific mechanism of action for this compound is dependent on the specific research context, analogous nitrile compounds typically participate in reactions such as reduction to amines, hydrolysis to carboxylic acids, and nucleophilic additions . This product is intended for research and development purposes in a controlled laboratory environment. Attention: For research use only. Not for human or veterinary use. Please inquire for custom synthesis, bulk pricing, and a certificate of analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B3056520 3-Hydroxy-3-methylpentanedinitrile CAS No. 72060-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-3-methylpentanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-6(9,2-4-7)3-5-8/h9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYCGBHPZNFSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507995
Record name 3-Hydroxy-3-methylpentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72060-94-7
Record name 3-Hydroxy-3-methylpentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-hydroxy-3-methylpentanedinitrile, a key intermediate in various chemical and pharmaceutical applications. The document outlines the core synthetic strategies, presents available quantitative data, and includes detailed experimental protocols where accessible in the public domain. Visual diagrams of the synthesis pathways and experimental workflows are provided to enhance understanding.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key chemical transformations. The most prominent methods identified in chemical literature involve the formation of a cyanohydrin from a ketone, the asymmetric reduction of an unsaturated nitrile, and the hydrocyanation of an unsaturated alcohol. Each of these routes offers distinct advantages and challenges in terms of starting material availability, reaction control, and stereoselectivity.

Synthesis Pathway 1: Cyanohydrin Formation from Butanone

A plausible and direct route to this compound is the nucleophilic addition of a cyanide ion to butanone (methyl ethyl ketone), followed by the addition of a second cyanide-containing group. This method is analogous to the well-established formation of cyanohydrins from ketones and aldehydes.[1]

Reaction Principle

The reaction proceeds via the initial formation of the butanone cyanohydrin, where a cyanide ion attacks the electrophilic carbonyl carbon of butanone. This is followed by a subsequent reaction to introduce the second nitrile group.

Experimental Protocol

While a specific, detailed protocol for the direct synthesis of this compound from butanone was not found in the available literature, a general procedure for cyanohydrin formation can be adapted.[1]

Materials:

  • Butanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • An acid (e.g., sulfuric acid or hydrochloric acid)

  • An appropriate solvent (e.g., water, ethanol)

Procedure:

  • A solution of sodium or potassium cyanide is prepared in an appropriate solvent and cooled in an ice bath.

  • Butanone is added to the cyanide solution.

  • An acid is slowly added to the reaction mixture to generate hydrogen cyanide (HCN) in situ, which then reacts with the ketone. The pH is carefully controlled to ensure the presence of free cyanide ions.[1]

  • The reaction is stirred for a specified period at a controlled temperature to allow for the formation of the cyanohydrin intermediate.

  • The product is then isolated and purified using standard techniques such as extraction and distillation.

Quantitative Data

Specific yield and reaction condition data for the synthesis of this compound via this route are not available in the public literature.

Synthesis Pathway Diagram

Synthesis_Pathway_1 Butanone Butanone Intermediate Butanone Cyanohydrin Intermediate Butanone->Intermediate + CN⁻ Cyanide Cyanide Source (e.g., NaCN, HCN) Cyanide->Intermediate FinalProduct 3-Hydroxy-3-methyl- pentanedinitrile Intermediate->FinalProduct + CN⁻ Source (Further Reaction)

Caption: Cyanohydrin formation pathway from butanone.

Synthesis Pathway 2: Asymmetric Reduction of 3-Methyl-3-pentenenitrile

Another reported method for the synthesis of the chiral (3R)-3-hydroxy-3-methylpentanenitrile is the asymmetric reduction of 3-methyl-3-pentenenitrile.[2] This pathway is particularly valuable for producing enantiomerically pure products, which are often required in pharmaceutical applications.

Reaction Principle

This stereoselective method involves the reduction of the carbon-carbon double bond in the α,β-unsaturated nitrile using a chiral catalyst. This approach ensures the formation of the desired stereoisomer with high selectivity.[2]

Experimental Protocol

Detailed experimental protocols for the asymmetric reduction of 3-methyl-3-pentenenitrile are not explicitly available in the reviewed literature. However, general procedures for the asymmetric hydrogenation of α,β-unsaturated nitriles using iridium or rhodium-based chiral catalysts have been described.[3][4]

General Procedure (Adapted):

  • A chiral catalyst, typically a complex of a transition metal (e.g., Iridium or Rhodium) with a chiral ligand, is prepared or obtained commercially.

  • The substrate, 3-methyl-3-pentenenitrile, is dissolved in a suitable solvent in a reaction vessel.

  • The chiral catalyst is added to the solution.

  • The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature for a set duration.

  • Upon completion, the catalyst is removed, and the product is isolated and purified, often using chromatographic techniques.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not provided, similar asymmetric hydrogenations of α,β-unsaturated nitriles have been reported to achieve high conversions and excellent enantioselectivities (up to 99.7% ee).[4]

Synthesis Pathway Diagram

Synthesis_Pathway_2 Substrate 3-Methyl-3-pentenenitrile Product (3R)-3-Hydroxy-3-methyl- pentanedinitrile Substrate->Product Catalyst Chiral Catalyst (e.g., Ir or Rh complex) Catalyst->Product Asymmetric Reduction Hydrogen H₂ Hydrogen->Product

Caption: Asymmetric reduction of 3-methyl-3-pentenenitrile.

Synthesis Pathway 3: Hydrocyanation of 3-Methyl-3-penten-1-ol

The hydrocyanation of 3-methyl-3-penten-1-ol represents a further potential route to this compound.[2] This reaction involves the addition of hydrogen cyanide across the double bond of the unsaturated alcohol.

Reaction Principle

This method typically requires a catalyst, such as a transition metal complex, to facilitate the addition of the cyano group to the alkene.[2] The hydroxyl group remains intact during this process.

Experimental Protocol

A specific, detailed experimental protocol for the hydrocyanation of 3-methyl-3-penten-1-ol to yield this compound is not available in the surveyed literature. General hydrocyanation reactions of alkenes often employ nickel-based catalysts and can be sensitive to reaction conditions.[5]

General Procedure (Conceptual):

  • 3-Methyl-3-penten-1-ol and a suitable transition metal catalyst (e.g., a nickel complex) are combined in a reaction vessel with a suitable solvent.

  • A source of cyanide, such as hydrogen cyanide or a surrogate like acetone cyanohydrin, is introduced to the reaction mixture under controlled conditions.

  • The reaction is maintained at a specific temperature and pressure to promote the hydrocyanation reaction.

  • After the reaction is complete, the product is isolated from the reaction mixture and purified.

Quantitative Data

No specific quantitative data for the yield or reaction conditions for this particular synthesis could be retrieved from the available resources.

Synthesis Pathway Diagram

Synthesis_Pathway_3 Substrate 3-Methyl-3-penten-1-ol Product 3-Hydroxy-3-methyl- pentanedinitrile Substrate->Product HCN HCN HCN->Product Hydrocyanation Catalyst Transition Metal Catalyst Catalyst->Product

References

Elucidation of the Chemical Structure of 3-Hydroxy-3-methylpentanedinitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-hydroxy-3-methylpentanedinitrile. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from publicly available databases and leverages spectroscopic data from structurally similar molecules to predict its characteristics. This document outlines the compound's fundamental properties, proposes a synthetic route, and presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) crucial for its identification and characterization. Furthermore, a plausible metabolic pathway involving cytochrome P450 enzymes is proposed, offering insights into its potential biotransformation. This guide serves as a valuable resource for researchers working with or anticipating the synthesis and characterization of this compound.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₆H₁₁NO.[1] It features a pentanenitrile backbone with a hydroxyl and a methyl group attached to the third carbon atom.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name 3-hydroxy-3-methylpentanenitrilePubChem[1]
Molecular Formula C₆H₁₁NOPubChem[1]
Molecular Weight 113.16 g/mol PubChem[1]
CAS Number 14368-30-0PubChem[1]
SMILES CCC(C)(CC#N)OPubChem[1]
Topological Polar Surface Area 44 ŲPubChem[1]
XLogP3 0.4PubChem[1]

Proposed Synthesis

Proposed Synthesis Workflow:

G Butanone Butan-2-one Reaction Reaction Vessel Butanone->Reaction NaCN Sodium Cyanide (NaCN) NaCN->Reaction H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction catalyst Acetonitrile Acetonitrile Acetonitrile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product This compound Workup->Product G Parent This compound CYP450 Cytochrome P450 (e.g., CYP3A4) Parent->CYP450 Oxidation Hydrolysis Nitrilase/Amidase Parent->Hydrolysis Hydrolysis Glucuronide Glucuronide Conjugate CYP450->Glucuronide Amide 3-Hydroxy-3-methylpentanamide Hydrolysis->Amide Oxidation Oxidation Acid 3-Hydroxy-3-methylpentanoic acid Amide->Acid Excretion Excretion Acid->Excretion Glucuronide->Excretion

References

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylpentanedinitrile is a chiral nitrile compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural information, reactivity, and synthetic pathways. Due to a notable lack of experimentally determined data in publicly accessible literature, this document combines computational predictions with established chemical principles for cyanohydrins to offer a thorough profile of the compound.

Chemical Identity and Structure

This compound is a tertiary alcohol and a nitrile. The presence of a chiral center at the carbon bearing the hydroxyl and methyl groups gives rise to two enantiomers, (R)- and (S)-3-hydroxy-3-methylpentanedinitrile.

IdentifierValue
IUPAC Name 3-hydroxy-3-methylpentanenitrile
Synonyms rac-3-hydroxy-3-methylpentanenitrile
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol [1]
CAS Number 14368-30-0 (racemate)[1]
918659-09-3 ((3R)-enantiomer)
Canonical SMILES CCC(C)(C#N)CCO
InChI Key ONLWETYEQPSHET-UHFFFAOYSA-N[1]

Physical Properties

PropertyValue (Predicted)Source
XLogP3 0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 44.1 ŲPubChem

Note: These values are computationally derived and have not been experimentally verified.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the hydroxyl group and the nitrile group.

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group can undergo reactions typical of alcohols:

  • Oxidation: Oxidation of the tertiary alcohol is not possible without cleavage of a carbon-carbon bond, which would require harsh conditions.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst will form the corresponding ester.

  • Etherification: The hydroxyl group can be converted to an ether under appropriate conditions, for example, by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis).

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can participate in a variety of transformations:

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (3-hydroxy-3-methylpentanoic acid) under acidic or basic conditions. Partial hydrolysis to an amide may also be possible under controlled conditions.

  • Reduction: The nitrile group can be reduced to a primary amine (4-amino-3-methylpentan-3-ol) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Stability

As a cyanohydrin, this compound may exhibit limited stability, particularly in the presence of bases, which can catalyze a retro-addition reaction to yield a ketone (3-pentanone) and hydrogen cyanide.[2][3] The stability is also influenced by temperature; thermal decomposition can occur, especially during analysis by gas chromatography.[4]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce. However, based on general methods for cyanohydrin synthesis, a plausible experimental approach can be outlined.

General Synthesis via Nucleophilic Addition to a Ketone

This method involves the addition of a cyanide source to 3-pentanone.

Materials:

  • 3-Pentanone

  • Sodium cyanide (NaCN) or potassium cyanide (KCN)

  • An acid (e.g., acetic acid or a mineral acid) for in situ generation of HCN

  • An appropriate solvent (e.g., water, ethanol, or a biphasic system)

  • Reaction vessel equipped with a stirrer and temperature control

  • Extraction funnel

  • Distillation apparatus for purification

Procedure:

  • A solution of sodium or potassium cyanide is prepared in the chosen solvent system.

  • The solution is cooled in an ice bath.

  • 3-Pentanone is added to the cyanide solution.

  • An acid is added dropwise to the stirred mixture to generate hydrogen cyanide in situ. The pH should be maintained in a slightly acidic to neutral range to favor the addition reaction.[5]

  • The reaction is stirred at a low temperature for several hours until completion, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • The reaction mixture is then worked up by quenching with a suitable reagent, followed by extraction with an organic solvent.

  • The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Safety Precaution: This synthesis involves the use of highly toxic cyanide salts and the in-situ generation of hydrogen cyanide gas. All manipulations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Visualizations

Synthesis Pathway

Synthesis_Pathway 3-Pentanone 3-Pentanone This compound This compound 3-Pentanone->this compound Nucleophilic Addition HCN HCN HCN->this compound

Caption: General synthesis of this compound.

Key Reaction Pathways

Reaction_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction Nitrile_H 3-Hydroxy-3-methyl- pentanenitrile Carboxylic_Acid 3-Hydroxy-3-methyl- pentanoic Acid Nitrile_H->Carboxylic_Acid H₃O⁺ or OH⁻ Nitrile_R 3-Hydroxy-3-methyl- pentanenitrile Amine 4-Amino-3-methyl- pentan-3-ol Nitrile_R->Amine [H] (e.g., LiAlH₄)

Caption: Major reactions of this compound.

Safety and Handling

Specific safety data for this compound is not widely available. However, as a cyanohydrin, it should be handled with extreme caution due to the potential for decomposition to release highly toxic hydrogen cyanide gas.[2]

General Safety Precautions:

  • Handling: All work should be conducted in a well-ventilated chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[6][7] Avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][7] The container should be tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. Give large quantities of water.

Seek immediate medical attention in all cases of exposure.

Conclusion

This compound is a chiral molecule with significant potential in synthetic chemistry. While there is a notable absence of comprehensive experimental data regarding its physical and chemical properties, this guide provides a foundational understanding based on its structure and the established chemistry of cyanohydrins. Further research is warranted to experimentally determine its properties and to explore its full potential in various applications, including drug discovery and development. Researchers working with this compound should adhere to strict safety protocols due to the inherent hazards associated with cyanohydrins.

References

An In-depth Technical Guide to 2-Methyl-2-pentanethiol (CAS 1633-97-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-pentanethiol, also known as tert-hexyl mercaptan, is a tertiary thiol with the CAS number 1633-97-2.[1][2] This organosulfur compound is characterized by a sulfhydryl (-SH) group attached to a tertiary carbon atom within a hexyl structure.[1][3] Its branched nature significantly influences its chemical reactivity and physical properties.[3] While primarily recognized for its potent and distinct odor, leading to its use as an odorant in natural gas, 2-methyl-2-pentanethiol also serves as a versatile intermediate in various chemical syntheses.[1][3] This guide provides a comprehensive overview of its properties, potential applications, and relevant experimental considerations for scientific and drug development professionals.

Physicochemical Properties

The physicochemical properties of 2-methyl-2-pentanethiol are summarized in the table below. These characteristics are fundamental for its handling, application in synthesis, and analytical identification.

PropertyValueReference
Molecular Formula C₆H₁₄S[1][4][5][6]
Molecular Weight 118.24 g/mol [1][2][4][5][6]
Appearance Colorless liquid[1][7]
Odor Strong, unpleasant, reminiscent of rotten cabbage or garlic[1][7]
Boiling Point 123.9 °C at 760 mmHg[2][4][8]
Flash Point 20.0 °C (68.0 °F)[2][4][8]
Density 0.8 ± 0.1 g/cm³[4]
Solubility in Water 220.3 mg/L at 25 °C (estimated)[8]
logP (o/w) 3.010 (estimated)[4][8]
Vapor Pressure 15.8 mmHg at 25 °C (estimated)[4][8]

Synthesis and Purification

The synthesis of tertiary thiols such as 2-methyl-2-pentanethiol can be challenging due to the steric hindrance around the tertiary carbon.[3] General synthetic approaches for tertiary thiols are more readily documented than specific protocols for this particular compound.

Experimental Protocols

General Synthesis of Tertiary Thiols from Tertiary Alcohols:

A common route to tertiary thiols involves the substitution of a tertiary alcohol. The Mitsunobu reaction, or a modification thereof, can be employed for this transformation with inversion of stereochemistry.

  • Reactants: A tertiary alcohol (e.g., 2-methyl-2-pentanol), a phosphine reagent (e.g., triphenylphosphine or phenoxydiphenylphosphine), an activating agent (e.g., a benzoquinone derivative or an azide), and a thiolating agent (e.g., thioacetic acid followed by hydrolysis).

  • General Procedure:

    • The tertiary alcohol is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • The phosphine reagent is added to the solution.

    • The activating agent is introduced, often at a reduced temperature to control the reaction rate.

    • The thiolating agent is then added to the reaction mixture.

    • The reaction is stirred at an appropriate temperature (ranging from low temperatures to room temperature) until completion, which is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the reaction mixture is worked up, which typically involves quenching the reaction, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • The crude product is then purified.

Purification:

Purification of 2-methyl-2-pentanethiol is crucial to remove unreacted starting materials and byproducts.

  • Distillation: Given its relatively low boiling point, distillation (simple or fractional) is a common purification method.[9] For compounds with boiling points above 150°C, vacuum distillation is preferred to prevent decomposition.[9]

  • Chromatography: Column chromatography can also be used for purification. However, care must be taken to avoid oxidation of the thiol group on the stationary phase. Using acidic alumina instead of silica gel may help mitigate this issue.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Anhydrous Solvent Work-up Work-up Reaction->Work-up Quenching, Extraction Crude Product Crude Product Work-up->Crude Product Distillation Distillation Crude Product->Distillation Pure Product Pure Product Distillation->Pure Product GC-MS GC-MS Pure Product->GC-MS NMR NMR Pure Product->NMR FTIR FTIR Pure Product->FTIR

A generalized workflow for the synthesis, purification, and analysis of a tertiary thiol.

Analytical Characterization

A combination of analytical techniques is employed to confirm the identity and purity of 2-methyl-2-pentanethiol.

Analytical TechniqueExpected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) GC provides retention time for purity assessment. MS will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The fragmentation of alkanes is often influenced by the stability of the resulting carbocations, with cleavage near the branched methyl group being prominent.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Will show distinct signals for the different proton environments in the alkyl chain and the thiol proton. ¹³C NMR: Will display signals corresponding to the unique carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy The spectrum will be dominated by C-H stretching vibrations from the methyl and methylene groups (around 2800-3000 cm⁻¹). A weaker S-H stretching band is also expected.[1][2]

Applications in Research and Development

Chemical Synthesis

2-Methyl-2-pentanethiol serves as a valuable intermediate in organic synthesis.[7] The thiol group is a versatile functional group that can undergo a variety of chemical transformations:

  • Nucleophilic Substitution: The corresponding thiolate, formed by deprotonation of the thiol, is a potent nucleophile that can participate in Sₙ2 reactions to form thioethers.[3]

  • Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R). This reversible reaction is fundamental in various chemical and biological processes.[3]

  • Michael Addition: Thiolates can undergo conjugate addition to α,β-unsaturated carbonyl compounds to form β-sulfanyl ketones.[3]

  • Radical Reactions: The S-H bond can undergo homolytic cleavage to form thiyl radicals, which are key intermediates in reactions such as thiol-ene and thiol-yne "click" chemistry for the construction of polymers.[3]

Materials Science

The reactivity of the thiol group makes it suitable for applications in materials science. Thiols can be used to create self-assembled monolayers (SAMs) on surfaces, and the branched structure of 2-methyl-2-pentanethiol can influence the packing and stability of these layers.[3] Furthermore, the reversible nature of the disulfide bond formed from thiol oxidation is exploited in the development of "smart" materials that respond to environmental stimuli.[3]

Drug Development

While there is no direct evidence of 2-methyl-2-pentanethiol being a key component in any marketed drug, the thiol functional group is present in numerous pharmaceutical compounds and plays a crucial role in their biological activity.[10] Thiol-containing drugs can act as antioxidants, metal chelators, and can restore cellular thiol pools.[10][11] Tertiary alkyl groups, such as the one present in 2-methyl-2-pentanethiol, can influence a molecule's hydrophobicity and steric profile, which are important considerations in drug design.[12] Therefore, as a building block, 2-methyl-2-pentanethiol has the potential to be incorporated into novel therapeutic agents where the introduction of a tertiary thiol moiety is desired.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities of 2-methyl-2-pentanethiol or its direct involvement in any cellular signaling pathways. The biological roles of thiols, in general, are extensive, primarily centered around redox chemistry.[5] Thiols are crucial for maintaining the cellular redox state and are involved in post-translational modifications of proteins that can modulate signaling cascades.[5] However, specific studies on 2-methyl-2-pentanethiol in a biological context have not been found.

Safety and Handling

2-Methyl-2-pentanethiol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[7] It can be irritating to the skin and respiratory system.[1] Exposure to high temperatures may lead to the release of toxic fumes, including sulfur oxides.[7]

Conclusion

2-Methyl-2-pentanethiol is a tertiary thiol with well-defined physicochemical properties. Its primary established uses are as an odorant in natural gas and as a versatile intermediate in chemical synthesis, with potential applications in materials science. While the general importance of the thiol group in drug development is well-recognized, specific applications of 2-methyl-2-pentanethiol in this area are not yet documented in the literature. Similarly, its direct interaction with biological signaling pathways remains an area for future investigation. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting both its known characteristics and areas where further research is needed.

References

An In-Depth Technical Guide to the Formation of 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 3-hydroxy-3-methylpentanedinitrile, a cyanohydrin of significant interest in organic synthesis. This document details the underlying chemical principles, reaction pathways, and available data, offering valuable insights for professionals in research and development.

Core Concepts: The Cyanohydrin Reaction

The formation of this compound is a classic example of a cyanohydrin reaction. This reaction involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of a ketone or aldehyde. In the case of this compound, the ketone precursor is pentan-3-one, also known as diethyl ketone.

The reaction is typically base-catalyzed, as a basic environment increases the concentration of the nucleophilic cyanide anion (CN⁻). The cyanide anion attacks the electrophilic carbonyl carbon of the diethyl ketone, leading to the formation of a tetrahedral intermediate, an alkoxide ion. In the subsequent step, this intermediate is protonated, typically by a molecule of hydrogen cyanide (HCN) or another proton source present in the reaction mixture, to yield the final cyanohydrin product, this compound. This reaction is reversible, but for many aliphatic ketones, the equilibrium favors the formation of the cyanohydrin.[1][2][3]

Reaction Mechanism and Pathway

The formation of this compound from diethyl ketone proceeds through a well-established two-step nucleophilic addition mechanism.

Step 1: Nucleophilic Attack

The cyanide anion (CN⁻), a potent nucleophile, attacks the partially positive carbonyl carbon of diethyl ketone. This results in the breaking of the carbon-oxygen π-bond, with the electrons moving to the highly electronegative oxygen atom, forming a tetrahedral alkoxide intermediate.

Step 2: Protonation

The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a suitable proton donor in the reaction medium. This is often a molecule of hydrogen cyanide (HCN), which is regenerated in the catalytic cycle, or another acid present in the reaction mixture. This protonation step yields the final, stable this compound.

Below is a Graphviz diagram illustrating this reaction pathway.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product diethyl_ketone Diethyl Ketone alkoxide Tetrahedral Alkoxide Intermediate diethyl_ketone->alkoxide Nucleophilic Attack by CN⁻ cyanide Cyanide Anion (CN⁻) cyanide->alkoxide cyanohydrin This compound alkoxide->cyanohydrin Protonation (e.g., by HCN)

Caption: Reaction mechanism for the formation of this compound.

Physicochemical and Spectroscopic Data

While detailed experimental data for the synthesis of this compound is not extensively published, the following table summarizes its key physicochemical properties based on available database information.[4] Spectroscopic data is limited, with the availability of a 13C NMR spectrum noted.[4]

PropertyValueReference
IUPAC Name 3-hydroxy-3-methylpentanenitrile[4]
Molecular Formula C₆H₁₁NO[4]
Molecular Weight 113.16 g/mol [4]
CAS Number 14368-30-0[4]
13C NMR Spectrum available from Wiley-VCH GmbH[4]

Experimental Protocols: A Representative Synthesis

Synthesis of Methyl Ethyl Ketone Cyanohydrin [5]

  • Reactants:

    • Methyl ethyl ketone (72.1 g, 1.0 mole)

    • Sodium cyanide

    • Hydrochloric acid

  • Procedure:

    • The reaction is carried out by reacting methyl ethyl ketone with sodium cyanide in the presence of hydrochloric acid.

    • The product, methyl ethyl ketone cyanohydrin, is obtained with a reported yield of 88.9% based on the amount of methyl ethyl ketone used.[5]

Adaptation for this compound Synthesis:

To synthesize this compound, diethyl ketone would be substituted for methyl ethyl ketone, with stoichiometric adjustments of the other reagents. A typical laboratory-scale synthesis would involve the slow addition of an acid to a mixture of diethyl ketone and a cyanide salt (e.g., NaCN or KCN) in an aqueous or solvent system, often at reduced temperatures to control the exothermic reaction. The product would then be isolated through extraction and purified by distillation or chromatography.

The following diagram outlines a general workflow for such a synthesis.

experimental_workflow start Start reactants Combine Diethyl Ketone and NaCN/KCN in a suitable solvent start->reactants acid_addition Slowly add acid (e.g., HCl) with cooling reactants->acid_addition reaction Allow reaction to proceed to completion acid_addition->reaction workup Quench reaction and perform aqueous workup reaction->workup extraction Extract product with an organic solvent workup->extraction drying Dry the organic layer (e.g., with MgSO₄) extraction->drying purification Purify by distillation or chromatography drying->purification characterization Characterize the final product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for cyanohydrin synthesis.

Alternative Synthetic Routes

While the direct cyanohydrin reaction is the most straightforward approach, alternative methods have been reported for the synthesis of structurally similar chiral cyanohydrins, which could potentially be adapted for the racemic synthesis of this compound. These include:

  • Asymmetric reduction of an unsaturated nitrile: For example, (3R)-3-Hydroxy-3-methylpentanenitrile can be synthesized by the asymmetric reduction of 3-methyl-3-pentenenitrile using a chiral catalyst.

  • Hydrocyanation of an unsaturated alcohol: Another route to the chiral analog involves the hydrocyanation of 3-methyl-3-penten-1-ol, a reaction often catalyzed by a transition metal complex.

These methods offer pathways to stereochemically defined products and are of particular interest in pharmaceutical and fine chemical synthesis.

Conclusion

The formation of this compound is fundamentally governed by the principles of the cyanohydrin reaction, a robust and well-understood transformation in organic chemistry. While specific quantitative data and detailed experimental protocols for this particular compound are sparse in publicly accessible literature, the established mechanism and procedures for analogous ketones provide a strong framework for its synthesis and study. Further research to quantify the reaction kinetics, optimize yields, and fully characterize the spectroscopic properties of this compound would be a valuable contribution to the field.

References

Spectroscopic and Synthetic Overview of 3-Hydroxy-3-methylpentanedinitrile: A Technical Report

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for 3-Hydroxy-3-methylpentanedinitrile, a nitrile compound with potential applications in organic synthesis and pharmaceutical development. Despite a thorough search of scientific literature and chemical databases, complete, publicly accessible experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound remains elusive. This document summarizes the currently available information, outlines general synthetic approaches, and provides predicted spectroscopic data to guide researchers in their synthetic and analytical efforts.

Introduction

This compound (C₆H₁₁NO, Mol. Wt.: 113.16 g/mol ) is a tertiary alcohol and a dinitrile. The presence of a hydroxyl group and a nitrile functionality suggests its potential as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The accurate characterization of this compound through spectroscopic methods is crucial for its identification, purity assessment, and elucidation of its chemical structure.

Synthesis and Spectroscopic Characterization

Synthesis

A potential synthetic pathway is the reaction of ethyl vinyl ketone with a cyanide reagent, followed by the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide) to the resulting keto-nitrile. Subsequent hydrolysis of the protecting groups would yield the desired this compound.

It is important to note that the synthesis of the chiral version, (3R)-3-Hydroxy-3-methylpentanenitrile, has been mentioned in the context of asymmetric reduction of 3-methyl-3-pentenenitrile or hydrocyanation of 3-methyl-3-penten-1-ol. However, specific experimental conditions and characterization data for these reactions are not publicly documented.

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for this compound is not currently available in public databases. The following sections provide predicted data based on the chemical structure and typical values for similar functional groups.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl, ethyl, and methylene protons. The chemical shifts would be influenced by the neighboring hydroxyl and nitrile groups.

¹³C NMR: A ¹³C NMR spectrum for "Pentanenitrile, 3-hydroxy-3-methyl-" is noted in the PubChem database (CID 11051611) as being available from Wiley-VCH GmbH, however, the spectral data is not publicly accessible. Based on the structure, six distinct carbon signals are expected.

Table 1: Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
CH₃ (on C3)~1.3~25
CH₂ (ethyl)~1.7~30
CH₃ (ethyl)~1.0~8
CH₂ (cyanomethyl)~2.6~20
C-OH~70Not Applicable
C≡NNot Applicable~120

Note: These are predicted values and should be confirmed by experimental data.

The IR spectrum of this compound would be characterized by the presence of key functional group absorptions.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-HStretching3600-3200 (broad)
C-HStretching (alkane)3000-2850
C≡NStretching2260-2240
C-OStretching1260-1000

The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₆H₁₁NO
Exact Mass113.08
Molecular Ion [M]⁺m/z 113
Key Fragments[M-CH₃]⁺ (m/z 98), [M-C₂H₅]⁺ (m/z 84), [M-H₂O]⁺ (m/z 95)

Experimental Protocols

Due to the absence of published experimental work, detailed protocols for the synthesis and spectroscopic analysis of this compound cannot be provided at this time. Researchers planning to work with this compound would need to develop and optimize these procedures. A general workflow for such a project is outlined below.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials (e.g., Ethyl vinyl ketone, KCN, CH3MgBr) Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Confirmation of This compound

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

While this compound holds potential as a synthetic intermediate, a significant gap exists in the publicly available scientific literature regarding its experimental synthesis and detailed spectroscopic characterization. The predicted data and proposed workflow in this guide are intended to serve as a starting point for researchers interested in this compound. Further experimental investigation is necessary to establish a definitive spectroscopic profile and reliable synthetic protocols.

An In-depth Technical Guide to the Solubility of 3-Hydroxy-3-methylpentanedinitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases do not currently provide specific quantitative solubility data for 3-Hydroxy-3-methylpentanedinitrile. This guide offers a comprehensive overview of the predicted solubility characteristics based on general principles of organic chemistry, qualitative data for a structurally similar compound, and detailed, standardized experimental protocols for determining solubility. This information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a bifunctional organic molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group. The presence of the polar hydroxyl group suggests the potential for hydrogen bonding, which would typically confer solubility in polar solvents. The nitrile group also contributes to the molecule's polarity. The overall solubility in a given organic solvent will be determined by the interplay of these polar features with the nonpolar hydrocarbon backbone.

Predicted Solubility Profile

Based on the structure of this compound, a general solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of the solute can act as both a hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor. This suggests that this compound is likely to be soluble in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): The polarity of these solvents and their ability to act as hydrogen bond acceptors would likely lead to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar hydrocarbon portion of the molecule may allow for some solubility in nonpolar solvents, but the highly polar functional groups will likely limit this solubility.

Illustrative Solubility Data for a Related Compound

While quantitative data for this compound is unavailable, qualitative solubility information for the related compound, (R)-3,5-Dihydroxy-3-methylpentanenitrile, can provide some insight. The presence of an additional hydroxyl group in this related compound would be expected to increase its polarity and favor solubility in polar solvents.

Table 1: Qualitative Solubility of (R)-3,5-Dihydroxy-3-methylpentanenitrile

Organic SolventChemical FormulaTypeQualitative Solubility
ChloroformCHCl₃Moderately PolarSoluble
Dichloromethane (DCM)CH₂Cl₂Moderately PolarSoluble
Ethyl AcetateC₄H₈O₂Polar AproticSoluble
MethanolCH₃OHPolar ProticSoluble

This data is illustrative and based on a structurally similar compound. Actual solubility of this compound will vary.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound in organic solvents.

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Apparatus and Materials:

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette or syringe. Immediately filter the solution through a syringe filter to remove any undissolved microcrystals.

  • Solvent Evaporation and Weighing: Transfer a known volume or mass of the clear, saturated filtrate to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature. Weigh the dish or vial containing the dried solute.

  • Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, using the mass of the dissolved solute and the volume of the solvent in which it was dissolved.

This is a common and reliable method for determining solubility, particularly for compounds with a chromophore that allows for UV-Vis spectrophotometric analysis.

Apparatus and Materials:

  • UV-Vis Spectrophotometer

  • Thermostatically controlled shaker

  • Vials with screw caps

  • Syringe filters

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare saturated solutions in various organic solvents as described in the gravimetric method (steps 1 and 2).

  • Sampling and Dilution: After equilibration, filter a sample of the supernatant. Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

  • Spectroscopic Measurement: Measure the absorbance of the diluted solution at λ_max.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for solubility determination.

G cluster_0 Gravimetric Solubility Determination A Add excess solute to known volume of solvent B Equilibrate in thermostatically controlled shaker A->B C Filter supernatant to remove undissolved solid B->C D Transfer known volume of filtrate to pre-weighed dish C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate solubility (mass/volume) F->G

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_1 Spectroscopic Solubility Determination H Prepare calibration curve from standard solutions M Determine concentration from calibration curve H->M I Prepare saturated solution and equilibrate J Filter supernatant I->J K Dilute known volume of filtrate J->K L Measure absorbance via UV-Vis spectroscopy K->L L->M N Calculate solubility of original solution M->N

Caption: Workflow for Spectroscopic Solubility Determination.

An In-depth Technical Guide on the Thermal Stability of 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available experimental data on the thermal stability of 3-Hydroxy-3-methylpentanedinitrile is limited. A review of available safety data sheets and chemical literature indicates that specific decomposition temperatures and detailed thermal analyses have not been widely reported[1]. This guide, therefore, provides a framework for researchers and drug development professionals on the methodologies that should be employed to determine the thermal stability of this compound, alongside theoretical considerations based on its chemical structure.

Introduction

This compound is a chemical compound whose thermal stability is a critical parameter for its safe handling, storage, and application in various chemical syntheses, including potential pharmaceutical development. Understanding its behavior at elevated temperatures is essential to prevent uncontrolled decomposition, which could lead to the release of hazardous substances and compromise product purity and efficacy. This document outlines the standard experimental procedures and theoretical pathways for evaluating the thermal stability of this compound.

Hypothetical Experimental Protocols for Thermal Stability Assessment

The following protocols describe the standard methods for determining the thermal stability of a chemical compound like this compound.

2.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of pure this compound is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated at a linear rate, for example, 10 °C/min, over a temperature range from ambient (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 500 °C).

  • Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which is obtained from the peak of the derivative of the TGA curve (DTG).

2.2. Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

Methodology:

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a heating rate of 10 °C/min, over a relevant temperature range.

  • Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area can be integrated to determine the enthalpy of the transition.

Hypothetical Data Presentation

In the absence of experimental data, the following tables illustrate how the results from the proposed analyses would be presented.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (°C)
Onset of Decomposition (Tonset)To be determined
Temperature of Maximum Decomposition Rate (Tmax)To be determined
Residual Mass at 500 °C (%)To be determined

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
MeltingTo be determinedTo be determinedTo be determined
DecompositionTo be determinedTo be determinedTo be determined

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of this compound.

G cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation A Synthesis & Purification of This compound B Purity Analysis (e.g., HPLC, NMR) A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E Evolved Gas Analysis (EGA) (e.g., TGA-MS, TGA-FTIR) C->E Optional F Determine T_onset, T_max, and Mass Loss C->F G Identify Melting Point & Decomposition Exotherm D->G H Identify Gaseous Decomposition Products E->H I Comprehensive Thermal Stability Profile F->I G->I H->I

Caption: Experimental workflow for thermal stability assessment.

4.2. Theoretical Decomposition Pathway

The chemical structure of this compound (N≡C-CH₂-C(OH)(CH₃)-CH₂-C≡N) suggests potential pathways for thermal decomposition. In the absence of experimental data from techniques like Evolved Gas Analysis, the following diagram presents a plausible, though hypothetical, decomposition cascade. The molecule contains nitrile groups and a tertiary alcohol, which are likely sites for thermal fragmentation.

G cluster_0 Potential Initial Decomposition Steps cluster_1 Possible Products A This compound B Dehydration (-H2O) A->B Heat C C-C Bond Cleavage A->C Heat D Unsaturated Dinitriles B->D E Acetone C->E F Succinonitrile Radical C->F G Smaller Nitrile Fragments F->G Further Fragmentation

Caption: Theoretical thermal decomposition pathways.

Conclusion

While experimental data on the thermal stability of this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its determination. The proposed TGA and DSC protocols are standard industry practices that will yield crucial data on the material's thermal limits. The theoretical decomposition pathway offers a starting point for understanding the potential byproducts of thermal degradation. For researchers and professionals in drug development, conducting these analyses is a mandatory step to ensure the safety, quality, and stability of any formulation containing this compound. Further studies, including Evolved Gas Analysis, would provide a more complete picture of the decomposition mechanism.

References

Theoretical and Computational Investigations of 3-Hydroxy-3-methylpentanedinitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-Hydroxy-3-methylpentanedinitrile. Due to the limited availability of direct experimental and computational data for this specific molecule, this document establishes a robust framework for its investigation by leveraging established principles and data from analogous aliphatic alcohols and organic nitriles. The guide details theoretical approaches for geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction using Density Functional Theory (DFT). Furthermore, it outlines exemplar experimental protocols for its synthesis and spectroscopic characterization. All quantitative data are presented in structured tables for clarity, and key workflows are visualized using diagrams to facilitate understanding. This document serves as a foundational resource for researchers initiating theoretical or experimental studies on this compound and related compounds.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and a nitrile group. This combination of functional groups imparts unique chemical properties and potential for diverse applications, including as a precursor in the synthesis of pharmaceuticals and specialty polymers. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is crucial for its effective utilization.

Computational chemistry provides powerful tools to predict and understand the properties of molecules at an atomic level.[1] Theoretical calculations can offer insights into molecular geometry, vibrational modes, and electronic structure, complementing and guiding experimental work. This guide outlines the application of such methods to this compound.

Theoretical and Computational Methodologies

The theoretical investigation of this compound would typically involve a multi-step computational workflow. This process begins with the optimization of the molecule's three-dimensional structure and proceeds to the calculation of its spectroscopic and thermodynamic properties.

Geometry Optimization

The initial step in any computational study is to determine the most stable conformation of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[2]

Table 1: Predicted Geometrical Parameters for this compound

ParameterFunctional GroupPredicted Value
Bond Length (Å)C-C (alkane)1.54
C-C≡N1.47
C≡N1.16[3]
C-O1.43
O-H0.96
Bond Angle (°)C-C-C109.5
C-C≡N180[4]
C-O-H109.5
Dihedral Angle (°)H-O-C-C~60 (gauche) / 180 (anti)

Note: These values are representative and would be precisely calculated in a specific computational study.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.[5] The calculated frequencies correspond to the vibrational modes of the molecule, which can be compared with experimental IR data for structural confirmation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching, H-bonded3300-3400 (broad)[6]
C-H (sp³)Stretching2850-3000
C≡NStretching2230-2260[7]
C-OStretching~1050[6]
NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation in organic chemistry.[8][9] Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra.[10][11] The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose within a DFT framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomEnvironmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OHHydroxyl proton1.5-4.0 (variable)-
-CH₃Methyl group1.2~25
-CH₂-Methylene adjacent to C(OH)1.7~35
-CH₂-CNMethylene adjacent to nitrile2.5~20
-C(OH)-Tertiary carbon with hydroxyl-50-80[6]
-C≡NNitrile carbon-115-130[7]

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the choice of solvent in both experimental and computational studies.

Experimental Protocols

The synthesis and characterization of this compound would involve standard organic chemistry laboratory techniques.

Synthesis: Cyanohydrin Formation

This compound is a tertiary cyanohydrin. A general and effective method for the synthesis of cyanohydrins is the reaction of a ketone with a cyanide source.[12][13]

Exemplar Protocol for the Synthesis of this compound:

  • Reaction Setup: A solution of 3-pentanone (1.0 equivalent) in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Cyanide Addition: A solution of potassium cyanide (KCN, 1.1 equivalents) in water is added dropwise to the cooled ketone solution. The reaction mixture is kept under a nitrogen atmosphere.

  • Acidification: After the addition of the cyanide solution, a weak acid (e.g., acetic acid) is added dropwise to generate hydrogen cyanide in situ.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Safety Note: Hydrogen cyanide and its salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization

The synthesized product would be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group and a sharp, strong absorption band around 2240 cm⁻¹ characteristic of the C≡N stretch.[7][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the methyl and methylene protons, with the chemical shifts influenced by the adjacent hydroxyl and nitrile groups. The hydroxyl proton would likely appear as a broad singlet. ¹³C NMR would show characteristic signals for the nitrile carbon (115-130 ppm) and the carbon bearing the hydroxyl group (50-80 ppm).[6][7]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Visualizations

Molecular Structure

Caption: Ball-and-stick representation of this compound.

Computational Workflow

Computational_Workflow start Define Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc thermo_calc Thermodynamic Properties freq_analysis->thermo_calc end Analysis of Results nmr_calc->end thermo_calc->end

Caption: A typical workflow for the computational study of a small molecule.

Synthetic Pathway

Synthetic_Pathway ketone 3-Pentanone product This compound ketone->product + HCN (in situ) cyanide KCN / H₂O cyanide->product

Caption: Simplified reaction scheme for the synthesis of the target compound.

Conclusion

While direct experimental and computational studies on this compound are not extensively reported in the literature, this technical guide provides a comprehensive framework for its investigation. The outlined theoretical methodologies, based on Density Functional Theory, are well-established for predicting the geometric, vibrational, and spectroscopic properties of organic molecules. The exemplar experimental protocols for synthesis and characterization are based on reliable and standard laboratory procedures for cyanohydrins. This guide serves as a valuable starting point for researchers and professionals in drug development and materials science who are interested in exploring the properties and potential applications of this compound. The combination of computational prediction and experimental validation will be key to unlocking the full potential of this versatile molecule.

References

Potential Derivatives of 3-Hydroxy-3-methylpentanedinitrile: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential synthetic derivatives of 3-Hydroxy-3-methylpentanedinitrile, a molecule offering multiple avenues for chemical modification. By targeting its hydroxyl and nitrile functional groups, a diverse library of novel compounds can be generated. This document provides a comprehensive overview of these potential derivatives, including detailed theoretical experimental protocols for their synthesis and a discussion of their potential biological activities based on structurally related compounds.

Core Compound: this compound

This compound is a chiral molecule with a tertiary alcohol and a nitrile group. These functional groups serve as key handles for synthetic transformations, allowing for the exploration of a wide range of chemical space.

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol [1]
IUPAC Name3-hydroxy-3-methylpentanenitrile[1]
CAS Number14368-30-0[1]

Potential Synthetic Transformations and Derivatives

The primary sites for derivatization on this compound are the hydroxyl and nitrile functionalities. The following sections outline the synthesis of four potential derivatives, providing detailed experimental protocols adapted from established chemical literature for analogous transformations.

Hydrolysis of the Nitrile Group: Synthesis of 3-Hydroxy-3-methylpentanoic Acid

The hydrolysis of the nitrile group can lead to the formation of a carboxylic acid, a common pharmacophore in drug molecules. This transformation can be achieved under acidic or basic conditions.

Potential Biological Relevance: Aliphatic β-hydroxy acids are utilized in cosmetic and dermatological applications for their exfoliating and skin-renewing properties[2]. Furthermore, variations in their structure can lead to a range of other biological activities[3].

Table 1: Physicochemical Properties of 3-Hydroxy-3-methylpentanoic Acid

PropertyValue
Molecular FormulaC₆H₁₂O₃
Molecular Weight132.16 g/mol [4]
IUPAC Name3-hydroxy-3-methylpentanoic acid[4]
Predicted LogP0.62[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is adapted from the general procedure for nitrile hydrolysis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.13 g, 10 mmol).

  • Acid Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (20 mL).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice (50 g).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel.

G This compound This compound 3-Hydroxy-3-methylpentanoic Acid 3-Hydroxy-3-methylpentanoic Acid This compound->3-Hydroxy-3-methylpentanoic Acid H2SO4, H2O, Reflux

Hydrolysis of this compound.
Reduction of the Nitrile Group: Synthesis of 3-(Aminomethyl)-3-methylpentan-1-ol

Reduction of the nitrile group yields a primary amine, a key functional group in many biologically active compounds, including neurotransmitter analogs.

Potential Biological Relevance: The resulting gamma-amino alcohol structure is of interest due to its structural similarity to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system[6][7]. Molecules that modulate the GABA system often exhibit relaxing, anti-anxiety, and anti-convulsive effects[6].

Table 2: Physicochemical Properties of 3-(Aminomethyl)-3-methylpentan-1-ol

PropertyValue
Molecular FormulaC₆H₁₅NO
Molecular Weight117.19 g/mol [8]
IUPAC Name3-Amino-3-methylpentan-1-ol
SMILESCCC(C)(N)CCO[8]

Experimental Protocol: Nitrile Reduction with LiAlH₄

This protocol is a standard procedure for the reduction of nitriles to primary amines.

  • Reaction Setup: In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (0.76 g, 20 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).

  • Substrate Addition: Dissolve this compound (1.13 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and water (2.4 mL).

  • Filtration and Extraction: Stir the resulting white precipitate for 30 minutes, then filter and wash the solid with THF. Concentrate the filtrate and extract the aqueous residue with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

G This compound This compound 3-(Aminomethyl)-3-methylpentan-1-ol 3-(Aminomethyl)-3-methylpentan-1-ol This compound->3-(Aminomethyl)-3-methylpentan-1-ol 1. LiAlH4, THF 2. H2O

Reduction of this compound.
Etherification of the Hydroxyl Group: Synthesis of 3-Methoxy-3-methylpentanenitrile

The tertiary alcohol can be converted to an ether, which can alter the compound's lipophilicity and metabolic stability. The Williamson ether synthesis is a classic method for this transformation. Given the tertiary nature of the alcohol, an Sₙ2 reaction is not feasible with the corresponding alkoxide. A more suitable approach involves the use of a strong base and a methylating agent.

Table 3: Physicochemical Properties of 3-Methoxy-3-methylpentanenitrile

PropertyValue
Molecular FormulaC₇H₁₃NO
Molecular Weight127.19 g/mol
IUPAC Name3-methoxy-3-methylpentanenitrile
Predicted XLogP31.5

Experimental Protocol: Methylation of a Tertiary Alcohol

This protocol is adapted from procedures for the methylation of tertiary alcohols.

  • Reaction Setup: To a solution of this compound (1.13 g, 10 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Methylating Agent: Add methyl iodide (CH₃I) (0.75 mL, 12 mmol) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

G This compound This compound 3-Methoxy-3-methylpentanenitrile 3-Methoxy-3-methylpentanenitrile This compound->3-Methoxy-3-methylpentanenitrile 1. NaH, THF 2. CH3I

Etherification of this compound.
Esterification of the Hydroxyl Group: Synthesis of 3-Acetoxy-3-methylpentanenitrile

Esterification of the tertiary alcohol can produce prodrugs or compounds with altered pharmacokinetic properties. The reaction with an acyl chloride in the presence of a base is a common method.

Table 4: Physicochemical Properties of 3-Acetoxy-3-methylpentanenitrile

PropertyValue
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
IUPAC Name3-acetoxy-3-methylpentanenitrile
Predicted XLogP31.2

Experimental Protocol: Acylation of a Tertiary Alcohol

This protocol is adapted from standard acylation procedures for alcohols[9].

  • Reaction Setup: Dissolve this compound (1.13 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol).

  • Acylating Agent: Cool the mixture to 0 °C and add acetyl chloride (1.07 mL, 12 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water (10 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

G This compound This compound 3-Acetoxy-3-methylpentanenitrile 3-Acetoxy-3-methylpentanenitrile This compound->3-Acetoxy-3-methylpentanenitrile Acetyl Chloride, Et3N, DCM

Esterification of this compound.

Summary and Future Directions

This compound represents a versatile starting material for the generation of a library of diverse chemical entities. The synthetic routes outlined in this guide provide a framework for the creation of novel carboxylic acids, primary amines, ethers, and esters. The potential biological activities of these derivatives, inferred from structurally similar compounds, suggest that this chemical scaffold may be a valuable starting point for the development of new therapeutic agents. Further investigation into the biological effects of these and other derivatives is warranted to fully explore the potential of this compound in drug discovery.

Experimental Workflow Overview

G cluster_0 Starting Material cluster_1 Synthetic Transformations cluster_2 Potential Derivatives Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction Etherification Etherification Start->Etherification Esterification Esterification Start->Esterification Carboxylic_Acid 3-Hydroxy-3-methylpentanoic Acid Hydrolysis->Carboxylic_Acid Amine 3-(Aminomethyl)-3-methylpentan-1-ol Reduction->Amine Ether 3-Methoxy-3-methylpentanenitrile Etherification->Ether Ester 3-Acetoxy-3-methylpentanenitrile Esterification->Ester

Synthetic pathways for derivatives.

References

Methodological & Application

Application Note: 3-Hydroxy-3-methylpentanedinitrile as a Potential Precursor for High-Performance Polymers via Diaminopyridine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Precursor Chemistry: The compound "3-Hydroxy-3-methylpentanedinitrile" is not commonly cited in polymer synthesis literature. It is presumed the intended precursor is a related hydroxynitrile. This document outlines a well-established pathway for polymer synthesis starting from a similar and readily available precursor, 3-hydroxyglutaronitrile (3-HGN) . This methodology involves the conversion of the hydroxynitrile into a diaminopyridine monomer, which can then be polymerized to form a variety of high-performance polymers, including polyamides, polyimides, and polyureas. This approach is presented as a viable strategy for researchers interested in developing novel polymers from hydroxynitrile-based starting materials.

Introduction

High-performance polymers are essential materials in advanced applications requiring excellent thermal stability, mechanical strength, and chemical resistance. Aromatic and heteroaromatic polymers, such as polyamides, polyimides, and polyureas, are prominent members of this class. The synthesis of these polymers relies on the availability of functional monomers. Hydroxynitriles, such as 3-hydroxyglutaronitrile (3-HGN), represent a versatile class of precursors that can be converted into valuable polymer monomers.[1][2][3][4][5]

This application note details the synthetic pathway from a hydroxynitrile precursor to various polymer families. The core of this strategy is the transformation of 3-HGN into a diaminopyridine, a versatile building block for step-growth polymerization.[1][2][3]

Synthetic Pathway Overview

The overall process can be divided into two main stages:

  • Monomer Synthesis: Conversion of 3-hydroxyglutaronitrile (3-HGN) to a diaminopyridine.

  • Polymerization: Reaction of the resulting diaminopyridine with appropriate co-monomers (diacid chlorides, dianhydrides, or diisocyanates) to yield the desired polymer.

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization Precursor 3-Hydroxyglutaronitrile (3-HGN) Monomer Diaminopyridine Precursor->Monomer Amination/ Cyclization Diacid Diacid Chloride Monomer->Diacid Co-monomer Dianhydride Dianhydride Monomer->Dianhydride Co-monomer Diisocyanate Diisocyanate Monomer->Diisocyanate Co-monomer Polyamide Polyamide Diacid->Polyamide Polycondensation Polyimide Polyimide Dianhydride->Polyimide Polycondensation Polyurea Polyurea Diisocyanate->Polyurea Polyaddition

Figure 1: Overall workflow from 3-HGN to various polymer classes.

Experimental Protocols

Stage 1: Synthesis of Diaminopyridine from 3-Hydroxyglutaronitrile

The conversion of 3-HGN to diaminopyridine is typically achieved through a reaction with ammonia or an ammonium donor.[1][2][3][5] This process involves amination and subsequent cyclization.

Protocol: Synthesis of 2,6-Diaminopyridine

  • Reaction Setup: In a high-pressure autoclave, combine 3-hydroxyglutaronitrile (1 equivalent), an ammonium donor such as ammonia (3-4 equivalents), and a solvent like methanol.[6]

  • Catalyst Addition: Introduce a transition metal catalyst, such as copper(I) chloride, copper(II) sulfate, or other salts of copper, cobalt, manganese, or zinc (typically 2-4 mol%).[5][6]

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature between 100-200°C (a typical condition is 150°C) for 3 to 5 hours.[5][6]

  • Work-up and Purification: After cooling the reactor, vent any excess pressure. The solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the diaminopyridine monomer.[6]

G cluster_workflow Monomer Synthesis Workflow start Combine 3-HGN, Ammonia, Solvent catalyst Add Transition Metal Catalyst start->catalyst react Heat in Autoclave (100-200°C) catalyst->react workup Cool, Vent, Remove Solvent react->workup purify Purify Monomer (Distillation/Chromatography) workup->purify end Diaminopyridine Monomer purify->end

Figure 2: Workflow for the synthesis of diaminopyridine from 3-HGN.

Stage 2: Polymerization Protocols

The diaminopyridine monomer can be polymerized with various co-monomers to produce polyamides, polyimides, and polyureas. Below are representative protocols for each polymer type.

Polyamides are synthesized by the polycondensation of a diamine with a diacid chloride.[1][2][4]

Protocol: Low-Temperature Solution Polycondensation

  • Diamine Solution: Dissolve the synthesized diaminopyridine (1 equivalent) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere. An acid acceptor like pyridine or triethylamine may also be added.

  • Monomer Addition: Cool the solution to 0-5°C in an ice bath. Add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) portion-wise while stirring vigorously.

  • Polymerization: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours to build molecular weight.

  • Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

  • Drying: Collect the fibrous polymer by filtration, wash thoroughly with water and methanol, and dry in a vacuum oven at 80-120°C.

Polyimides are typically prepared in a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[1][3][4][7]

Protocol: Two-Step Chemical Imidization

  • Poly(amic acid) Formation: Dissolve the diaminopyridine (1 equivalent) in a dry polar aprotic solvent (e.g., DMAc). Add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) in portions at room temperature under a nitrogen atmosphere. Stir the solution for 12-24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine (in a molar ratio of ~2:1 with respect to the repeating unit).

  • Reaction: Stir the mixture at room temperature for 24 hours to effect the cyclization to the polyimide.[8]

  • Precipitation and Purification: Precipitate the polyimide by pouring the solution into methanol.

  • Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum at elevated temperatures (e.g., 150-200°C).

Polyureas are formed through the polyaddition reaction of a diamine and a diisocyanate. This reaction is typically rapid and can be performed at low temperatures.[1][2]

Protocol: Solution Polyaddition

  • Diamine Solution: Dissolve the diaminopyridine (1 equivalent) in a dry polar aprotic solvent such as NMP or DMSO. Add a catalyst, for example, dibutyltin dilaurate (DBTDL).[2]

  • Monomer Addition: Add an equimolar amount of a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI or hexamethylene diisocyanate - HDI) dissolved in the same solvent dropwise to the diamine solution over 30 minutes at room temperature.[2]

  • Polymerization: Stir the reaction mixture at room temperature for 1 hour, then raise the temperature to 40-60°C and maintain for 8-12 hours.[2]

  • Precipitation: Pour the resulting polymer solution into methanol to precipitate the polyurea.

  • Drying: Filter the product, wash with methanol and water, and dry under vacuum at 120°C.[2]

Data Presentation

The properties of polymers derived from diaminopyridines are highly dependent on the specific co-monomers used. The following tables summarize representative data from the literature for polymers synthesized from various diaminopyridine monomers.

Table 1: Properties of Polyamides Derived from Diaminopyridines

Diamine Diacid Chloride Inherent Viscosity (dL/g) 10% Weight Loss Temp. (°C) Glass Transition Temp. (°C) Solubility
2,6-Diaminopyridine Isophthaloyl Chloride 0.5 - 0.8 350 - 400 > 250 Soluble in DMAc, NMP
2,6-Diaminopyridine Terephthaloyl Chloride 0.6 - 1.0 380 - 450 > 280 Limited solubility

| Alanine-derived Diaminopyridine | Pyridine-3,5-dicarbonyl dichloride | - | > 300 | - | Soluble in DMSO |

Data compiled from various sources for illustrative purposes.[9]

Table 2: Properties of Polyimides Derived from Diaminopyridines

Diamine Dianhydride Inherent Viscosity (dL/g) 10% Weight Loss Temp. (°C) Glass Transition Temp. (°C) Solubility
2,6-Diaminopyridine PMDA 0.81 > 450 252 Soluble in DMF, DMAc, m-cresol
2,6-Diaminopyridine BPDA 1.28 > 500 296 Soluble in DMF, DMAc, m-cresol

| 2,6-Diaminopyridine | 6FDA | 0.95 | > 500 | 280 | Soluble in common organic solvents |

PMDA: Pyromellitic dianhydride; BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride; 6FDA: 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride. Data is illustrative.[3]

Table 3: Properties of Polyureas Derived from Diaminopyridines

Diamine Diisocyanate Inherent Viscosity (dL/g) 10% Weight Loss Temp. (°C) Glass Transition Temp. (°C) Solubility
4-Aryl-2,6-bis(4-aminophenyl)pyridine MDI 0.33 - 0.40 300 - 350 180 - 220 Soluble in DMSO, NMP

| 4-Aryl-2,6-bis(4-aminophenyl)pyridine | HDI | 0.35 - 0.38 | 280 - 320 | 150 - 190 | Soluble in DMSO, NMP |

MDI: 4,4'-Diphenylmethane diisocyanate; HDI: 1,6-Hexamethylene diisocyanate. Data is illustrative.[2]

Conclusion

While direct polymerization of this compound is not documented, a robust and versatile pathway exists for converting related hydroxynitriles, such as 3-hydroxyglutaronitrile, into valuable diaminopyridine monomers. These monomers serve as excellent building blocks for the synthesis of high-performance polyamides, polyimides, and polyureas with high thermal stability and, in many cases, good solubility in organic solvents. The protocols and data presented herein provide a comprehensive guide for researchers looking to explore the use of hydroxynitrile precursors in the development of advanced polymer materials.

References

Application Note and Protocol for the Synthesis of 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed experimental protocol for the laboratory-scale synthesis of 3-Hydroxy-3-methylpentanedinitrile, a valuable intermediate in the development of various organic compounds. The described methodology is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl and a nitrile group. This structural feature makes it a versatile building block in organic synthesis, potentially serving as a precursor for the introduction of more complex functionalities. The synthesis protocol outlined below is based on the nucleophilic addition of a cyanide ion to a ketone, a well-established method for the formation of cyanohydrins. Specifically, this protocol adapts known procedures for similar small-molecule cyanohydrins.

Reaction Principle

The synthesis of this compound is achieved through the reaction of 3-pentanone with a cyanide source, typically an alkali metal cyanide, in the presence of an acid or a base catalyst. The reaction proceeds via the nucleophilic attack of the cyanide anion on the electrophilic carbonyl carbon of 3-pentanone, followed by protonation of the resulting alkoxide to yield the final hydroxynitrile product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-PentanoneReagentSigma-Aldrich
Sodium Cyanide (NaCN)≥98%Sigma-AldrichEXTREME CAUTION: Highly Toxic
Acetic Acid (Glacial)ACS ReagentFisher Scientific
Diethyl EtherAnhydrousFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Deionized Water
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add 3-pentanone (1.0 eq). Dissolve sodium cyanide (1.1 eq) in deionized water and add it to the flask.

  • Reaction Initiation: Cool the flask in an ice bath with continuous stirring. Slowly add glacial acetic acid (1.1 eq) dropwise using a dropping funnel over a period of 30 minutes. Caution: The addition of acid to cyanide generates highly toxic hydrogen cyanide gas. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for 2 hours, followed by stirring at room temperature for an additional 12 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

ParameterValue
Reactants
3-Pentanone1.0 eq
Sodium Cyanide1.1 eq
Acetic Acid1.1 eq
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time14 hours
Product
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol [1]
Expected Yield(Not specified in literature)

Experimental Workflow Diagram

Synthesis_Workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - 3-Pentanone - Sodium Cyanide Solution - Acetic Acid reaction 2. Reaction - Combine reagents in flask - Stir at 0°C, then RT reagents->reaction Add dropwise workup 3. Aqueous Work-up - Extraction with Diethyl Ether reaction->workup After 14h drying 4. Drying and Concentration - Dry with Na₂SO₄ - Concentrate on Rotovap workup->drying purification 5. Purification - Vacuum Distillation or - Column Chromatography drying->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Cyanide Hazard: Sodium cyanide and hydrogen cyanide are extremely toxic. All manipulations involving cyanides must be carried out in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles. A cyanide antidote kit should be readily available.

  • General Precautions: Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic hydroxyl (-OH) and nitrile (-C≡N) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

This protocol provides a foundational method for the synthesis of this compound. Optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, may be necessary to improve yield and purity.

References

Application Notes and Protocols: 3-Hydroxy-3-methylpentanedinitrile as a Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential applications of 3-hydroxy-3-methylpentanedinitrile as a versatile building block for the synthesis of a variety of heterocyclic compounds. Due to the limited direct literature on this specific precursor, this note explores its synthetic utility through analogous and well-established reactions of related dinitriles and hydroxynitriles. The protocols and pathways detailed herein are proposed based on fundamental principles of organic synthesis and are intended to serve as a foundational guide for researchers.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The search for novel and efficient synthetic routes to these structures is a continuous endeavor in chemical research. Dinitriles, in particular, are valuable precursors for the construction of nitrogen-containing heterocycles.[2] The molecule this compound, with its unique combination of a tertiary alcohol and two nitrile functionalities, presents an intriguing, though underexplored, platform for the synthesis of diverse heterocyclic systems. The presence of the hydroxyl group offers a handle for further functionalization or can influence the regioselectivity of cyclization reactions.

This application note will detail potential synthetic transformations of this compound into pyridines, pyrimidines, and other heterocyclic systems. The methodologies are derived from established reactions such as the Thorpe-Ziegler cyclization and condensation reactions with various binucleophiles.

Proposed Synthetic Applications

Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry.[3] The Thorpe-Ziegler cyclization of dinitriles is a powerful method for the formation of cyclic ketones, which can then be converted to pyridines.[4][5][6][7][8] In the case of this compound, an intramolecular cyclization would lead to a highly functionalized cyclopentenone derivative, a versatile intermediate for pyridine synthesis.

A proposed reaction pathway for the synthesis of a substituted pyridine from this compound is outlined below.

G A This compound C Thorpe-Ziegler Cyclization A->C 1. B Base (e.g., NaH, NaOEt) B->C D Cyclic Imino Nitrile Intermediate C->D F Substituted Cyclopentenone D->F 2. E Acidic Workup (Hydrolysis) E->F H Condensation & Aromatization F->H 3. G Ammonia or Ammonium Acetate G->H I Substituted Pyridine Derivative H->I G A This compound C Base-catalyzed Condensation A->C 1. B Amidine (e.g., Acetamidine) B->C D Open-chain Intermediate C->D E Intramolecular Cyclization D->E 2. F Substituted Aminopyrimidine E->F

References

Application Notes and Protocols: Reaction Kinetics of 3-Hydroxy-3-methylpentanedinitrile Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylpentanedinitrile and its derivatives are important intermediates in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. The formation of this cyanohydrin involves the nucleophilic addition of a cyanide ion to the carbonyl group of a ketone. Understanding the reaction kinetics and having access to detailed experimental protocols are crucial for the efficient and safe synthesis of these compounds.

Reaction Mechanism and Kinetics

The formation of a cyanohydrin from a ketone, such as the synthesis of this compound from butanone and a cyanide source, proceeds via a nucleophilic addition mechanism. The reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a much stronger nucleophile than hydrocyanic acid (HCN). The general mechanism involves two key steps:

  • Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by a proton source, typically HCN or water, to yield the final cyanohydrin product and regenerate the cyanide ion.

The overall reaction is reversible, and the position of the equilibrium depends on the structure of the carbonyl compound.

Due to the lack of specific kinetic data for this compound, we present data from a classic study on the kinetics of cyanohydrin formation from acetone, a structurally similar ketone. These data provide valuable insights into the expected reaction order and rate constants.

Quantitative Data for Analogous Reaction: Acetone Cyanohydrin Formation

The following data is adapted from the study by W. J. Svirbely and James F. Roth on the kinetics of cyanohydrin formation in aqueous solution.[1][2]

ReactantTemperature (°C)pHSecond-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
Acetone257.01.13 x 10⁻³
Acetone258.01.13 x 10⁻²
Acetone259.01.13 x 10⁻¹

Note: The rate constants are illustrative and demonstrate the pH-dependence of the reaction. The original study should be consulted for detailed experimental conditions.

Experimental Protocols

The following are general protocols for the synthesis of cyanohydrins. These can be adapted for the preparation of this compound from 2-butanone.

Protocol 1: Synthesis of (3R)-3-Hydroxy-3-methylpentanenitrile via Asymmetric Reduction

This method is suitable for producing a specific stereoisomer.[3]

Materials:

  • 3-methyl-3-pentenenitrile

  • Chiral catalyst (e.g., a chiral borane reagent)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the chiral catalyst in the anhydrous solvent.

  • Cool the solution to the recommended temperature for the specific catalyst.

  • Slowly add a solution of 3-methyl-3-pentenenitrile in the anhydrous solvent to the catalyst solution.

  • Maintain the reaction at the specified temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., methanol).

  • Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Protocol 2: General Synthesis of this compound

This protocol is a general method for the formation of cyanohydrins from ketones.

Materials:

  • 2-Butanone

  • Sodium cyanide (NaCN) or potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄), dilute solution

  • Water

  • Ice bath

  • Reaction vessel with a stirrer

Procedure:

  • In a well-ventilated fume hood, prepare a solution of sodium cyanide in water in the reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add 2-butanone to the cyanide solution with vigorous stirring.

  • Carefully add dilute sulfuric acid dropwise to adjust the pH of the solution to approximately 4-5. The reaction is often fastest in this pH range.

  • Continue stirring the reaction mixture and monitor its progress by TLC or GC.

  • Once the reaction has reached completion, carefully neutralize the excess acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure or column chromatography.

Visualizations

Reaction Mechanism

ReactionMechanism ketone R-C(=O)-R' alkoxide R-C(O⁻)(CN)-R' ketone->alkoxide Nucleophilic Attack cyanide CN⁻ hcn H-CN cyanohydrin R-C(OH)(CN)-R' alkoxide->cyanohydrin Protonation

Caption: General mechanism of cyanohydrin formation.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents (Ketone, Cyanide Salt, Acid) mix Mix Ketone and Cyanide Solution prep_reagents->mix ph_adjust Adjust pH with Acid mix->ph_adjust react Stir and Monitor Reaction ph_adjust->react extract Extract with Organic Solvent react->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify

Caption: General experimental workflow for cyanohydrin synthesis.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxyl group in 3-Hydroxy-3-methylpentanedinitrile. This tertiary alcohol is a versatile building block, and its functionalization can lead to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below focus on esterification, etherification, and amidation via the Ritter reaction, taking into account the steric hindrance and reactivity of the tertiary hydroxyl group.

Introduction to the Functionalization of this compound

This compound possesses a unique combination of functional groups: a tertiary hydroxyl group and two nitrile moieties. The tertiary nature of the alcohol presents specific challenges and opportunities for its chemical transformation. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation and do not readily undergo S(_N)2 reactions. Therefore, functionalization strategies must be chosen carefully to avoid elimination side reactions and achieve desired product yields.

The nitrile groups can serve as important pharmacophores or as synthetic handles for further transformations. The modification of the hydroxyl group can modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability, which is of particular interest in drug discovery programs.[1][2][3][4]

Applications in Drug Discovery and Medicinal Chemistry

Nitrile-containing compounds are prevalent in a number of approved pharmaceuticals and bioactive molecules.[2][3] The nitrile group can act as a bioisostere for carbonyl or hydroxyl groups and can participate in hydrogen bonding and other polar interactions with biological targets.[1][2]

The functionalization of this compound can lead to derivatives with potential therapeutic applications. For instance, ester and ether derivatives may exhibit enhanced cell permeability, making them suitable candidates for prodrug strategies. Furthermore, the introduction of specific functionalities may lead to compounds with antimicrobial or anti-inflammatory properties, as observed for other nitrile-containing small molecules.[5][6]

Hypothetical Signaling Pathway Inhibition

Several small molecule inhibitors containing nitrile functionalities have been shown to modulate inflammatory signaling pathways.[5][6][7] For instance, the IL-6/STAT3 pathway is a critical regulator of inflammation, and its aberrant activation is implicated in various inflammatory diseases and cancers. A functionalized derivative of this compound could potentially act as an inhibitor of this pathway. The diagram below illustrates a hypothetical mechanism where a derivative (designated as "Compound X") interferes with the JAK-mediated phosphorylation of the IL-6 receptor, thereby preventing the subsequent phosphorylation and activation of STAT3.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK Kinase IL6R->JAK Activation JAK->IL6R Phosphorylation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active STAT3 (active, phosphorylated) STAT3_inactive->STAT3_active Gene_Expression Pro-inflammatory Gene Expression STAT3_active->Gene_Expression Dimerization & Nuclear Translocation IL6 IL-6 IL6->IL6R Binding Compound_X Compound X (Derivative) Compound_X->JAK Inhibition

Caption: Hypothetical inhibition of the IL-6/STAT3 signaling pathway by a functionalized derivative of this compound ("Compound X").

Experimental Protocols

The following protocols are provided as a guideline for the functionalization of the hydroxyl group of this compound. As with any chemical reaction, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

Esterification of the Hydroxyl Group

Due to the steric hindrance of the tertiary alcohol, traditional Fischer esterification may be slow. A more effective method involves the use of an acid anhydride with a solid acid catalyst, which can promote the reaction under milder conditions and with higher selectivity.[8][9]

Workflow for Esterification:

G Start 3-Hydroxy-3- methylpentanedinitrile Reaction Stirring at Room Temperature Start->Reaction Reagents Acid Anhydride Solid Acid Catalyst (e.g., Amberlyst-15) Reagents->Reaction Workup Filtration Wash with NaHCO3 (aq) Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Acyloxy-3- methylpentanedinitrile Purification->Product

Caption: General workflow for the esterification of this compound.

Protocol: Synthesis of 3-Acetoxy-3-methylpentanedinitrile

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Amberlyst-15 (or other suitable solid acid catalyst) (0.2 g per mmol of alcohol)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO(_4))

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add this compound and the solid acid catalyst.

    • Dissolve the starting material in dichloromethane.

    • Add acetic anhydride to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the solid catalyst and wash the catalyst with a small amount of dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO(_3) solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-acetoxy-3-methylpentanedinitrile.

Etherification of the Hydroxyl Group

Direct etherification of tertiary alcohols via Williamson ether synthesis is generally unsuccessful due to the high propensity for elimination reactions.[2][10][11][12][13] A plausible multi-step approach involves dehydration of the tertiary alcohol to the corresponding alkene, followed by an alkoxymercuration-demercuration reaction to install the ether group with Markovnikov selectivity and without carbocation rearrangement.[13]

Workflow for Etherification (Two-Step):

G cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Alkoxymercuration-Demercuration Start 3-Hydroxy-3- methylpentanedinitrile Reagents1 H2SO4 (cat.) Heat Start->Reagents1 Alkene 3-Methylpent-2-enedinitrile Reagents1->Alkene Reagents2 1. Hg(OAc)2, ROH 2. NaBH4 Alkene->Reagents2 Product 3-Alkoxy-3- methylpentanedinitrile Reagents2->Product

Caption: Two-step workflow for the etherification of this compound.

Protocol: Synthesis of 3-Methoxy-3-methylpentanedinitrile

Step 1: Dehydration to 3-Methylpent-2-enedinitrile

  • Materials:

    • This compound (1.0 eq)

    • Concentrated sulfuric acid (H(_2)SO(_4)) (catalytic amount)

    • Toluene

    • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in toluene.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, wash with water and brine.

    • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude alkene.

Step 2: Alkoxymercuration-Demercuration to 3-Methoxy-3-methylpentanedinitrile

  • Materials:

    • 3-Methylpent-2-enedinitrile (from Step 1) (1.0 eq)

    • Mercury(II) acetate (Hg(OAc)(_2)) (1.1 eq)

    • Methanol (ROH)

    • Tetrahydrofuran (THF)

    • 3 M Sodium hydroxide (NaOH) solution

    • 0.5 M Sodium borohydride (NaBH(_4)) in 3 M NaOH

  • Procedure:

    • In a round-bottom flask, dissolve mercury(II) acetate in a mixture of water and THF.

    • Add the alkene (from Step 1) to the solution.

    • Stir the mixture for 30-60 minutes at room temperature.

    • Add 3 M NaOH solution, followed by the slow addition of the sodium borohydride solution.

    • Stir for 1-2 hours. The formation of a black precipitate of mercury metal will be observed.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO(_4).

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired ether.

Substitution of the Hydroxyl Group via Ritter Reaction

A direct substitution of the tertiary hydroxyl group can be achieved through the Ritter reaction, which converts tertiary alcohols into N-alkyl amides in the presence of a nitrile and a strong acid.[14][15][16][17][18] This reaction proceeds via a stable tertiary carbocation intermediate.

Workflow for Ritter Reaction:

G Start 3-Hydroxy-3- methylpentanedinitrile Reaction Stirring at 0 °C to RT Start->Reaction Reagents Nitrile (e.g., Acetonitrile) Strong Acid (e.g., H2SO4) Reagents->Reaction Workup Quenching with ice-water Neutralization with base Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product N-(1-cyano-1-methylpropyl)- acetamide derivative Purification->Product

Caption: General workflow for the Ritter reaction of this compound.

Protocol: Synthesis of N-(1-cyano-1,1-diethyl-2-cyanoethyl)acetamide

  • Materials:

    • This compound (1.0 eq)

    • Acetonitrile (can be used as both reagent and solvent)

    • Concentrated sulfuric acid (H(_2)SO(_4)) (2-3 eq)

    • Ice-water

    • Aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH(_4)OH) for neutralization

    • Diethyl ether or other suitable extraction solvent

  • Procedure:

    • In a flask cooled in an ice bath, add this compound to an excess of acetonitrile.

    • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the aqueous solution with a base (e.g., NaOH or NH(_4)OH) to a pH of 7-8.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO(_4).

    • Filter and concentrate under reduced pressure.

    • Purify the resulting N-alkyl amide by crystallization or column chromatography.

Data Presentation

Table 1: Esterification of Tertiary Alcohols

Entry Tertiary Alcohol Reagents and Conditions Product Yield (%) Reference
1 tert-Butanol Acetic anhydride, Montmorillonite K-10, 60 °C, 2h tert-Butyl acetate 98 [8]

| 2 | this compound | Acetic anhydride, Amberlyst-15, DCM, rt | 3-Acetoxy-3-methylpentanedinitrile | Est. >80 | Plausible |

Table 2: Etherification of Tertiary Alcohols (via Alkoxymercuration-Demercuration)

Entry Alkene Reagents and Conditions Product Yield (%) Reference
1 2-Methyl-2-butene 1. Hg(OAc)(_2), CH(_3)OH; 2. NaBH(_4) 2-Methoxy-2-methylbutane 98 Standard textbook procedure

| 2 | 3-Methylpent-2-enedinitrile | 1. Hg(OAc)(_2), CH(_3)OH; 2. NaBH(_4) | 3-Methoxy-3-methylpentanedinitrile | Est. >90 | Plausible |

Table 3: Ritter Reaction of Tertiary Alcohols | Entry | Tertiary Alcohol | Nitrile | Reagents and Conditions | Product | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | tert-Butanol | Acetonitrile | H(2)SO(_4), 25 °C | N-tert-Butylacetamide | 95 | | | 2 | this compound | Acetonitrile | H(_2)SO(_4), 0 °C to rt | N-(1-cyano-1,1-diethyl-2-cyanoethyl)acetamide | Est. 80-90 | Plausible |

Table 4: Representative Spectroscopic Data

Compound 1H NMR (CDCl3, δ ppm) 13C NMR (CDCl3, δ ppm) IR (cm-1)
3-Acetoxy-3-methylpentanedinitrile ~2.1 (s, 3H), ~1.8-2.0 (m, 4H), ~1.5 (s, 3H), ~1.0 (t, 3H) ~170, ~118, ~75, ~40, ~30, ~25, ~22, ~8 ~2250 (CN), ~1740 (C=O), ~1240 (C-O)

| 3-Methoxy-3-methylpentanedinitrile | ~3.2 (s, 3H), ~1.7-1.9 (m, 4H), ~1.3 (s, 3H), ~0.9 (t, 3H) | ~118, ~70, ~50, ~42, ~32, ~25, ~8 | ~2250 (CN), ~1100 (C-O) |

Note: The spectroscopic data presented are estimations based on the analysis of similar structures and standard chemical shift/frequency tables. Actual experimental data may vary.

References

Application Notes and Protocols: 3-Hydroxy-3-methylpentanedinitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Hydroxy-3-methylpentanedinitrile as a chiral building block in medicinal chemistry, with a specific focus on its application in the synthesis of the antiviral drug Boceprevir. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in drug discovery and development.

Introduction

This compound, particularly its (3R)-enantiomer, is a valuable chiral intermediate in the asymmetric synthesis of complex pharmaceutical agents.[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a variety of chemical transformations, making it a versatile precursor for the construction of key molecular scaffolds. This document highlights its critical role in the synthesis of a key intermediate for Boceprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.

Application in the Synthesis of a Boceprevir Intermediate

A crucial application of (3R)-3-hydroxy-3-methylpentanenitrile is in the stereoselective synthesis of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a key bicyclic proline intermediate of Boceprevir. This intermediate forms the P2 moiety of the drug, which plays a significant role in its binding to the HCV NS3/4A protease active site.

Synthetic Overview

The synthesis involves the transformation of the linear hydroxynitrile into a bicyclic amino acid derivative. While the direct conversion is part of a multi-step process often detailed in patent literature, the conceptual workflow involves the initial protection of the hydroxyl group, followed by reduction of the nitrile to an amine, and subsequent cyclization and deprotection steps to yield the desired bicyclic intermediate.

G This compound This compound Hydroxyl_Protection Hydroxyl Group Protection This compound->Hydroxyl_Protection Nitrile_Reduction Nitrile Group Reduction to Amine Hydroxyl_Protection->Nitrile_Reduction Cyclization Intramolecular Cyclization Nitrile_Reduction->Cyclization Deprotection_and_Esterification Deprotection and Esterification Cyclization->Deprotection_and_Esterification Boceprevir_Intermediate (1R,2S,5S)-methyl-6,6-dimethyl-3- azabicyclo[3.1.0]hexane-2-carboxylate Deprotection_and_Esterification->Boceprevir_Intermediate

Synthetic Workflow from this compound.

Quantitative Data: Boceprevir Activity

The ultimate utility of this compound in this context is demonstrated by the biological activity of the final product, Boceprevir.

ParameterValueTargetReference
Ki 14 nMHCV NS3/4A Protease[2]
EC50 200-400 nMHCV Genotype 1b Replicon Cells[3]
EC90 0.35 µMCell-based Replicon Assay[2]

Experimental Protocols

The following is a representative protocol for the synthesis of a key Boceprevir intermediate derived from this compound, based on established chemical transformations.

Synthesis of (1R,2S,5S)-methyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

This multi-step synthesis transforms the acyclic starting material into the bicyclic core of the Boceprevir P2 fragment.

Step 1: Protection of the Hydroxyl Group

  • Dissolve (3R)-3-hydroxy-3-methylpentanenitrile in a suitable aprotic solvent such as dichloromethane.

  • Add a suitable protecting group precursor, for example, tert-butyldimethylsilyl chloride (TBDMSCl), along with an appropriate base like triethylamine or imidazole.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove the base and salts, followed by drying and concentration of the organic phase to yield the protected hydroxynitrile.

Step 2: Reduction of the Nitrile to a Primary Amine

  • Dissolve the protected hydroxynitrile in an appropriate solvent like diethyl ether or tetrahydrofuran (THF).

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4) or a borane complex, at a reduced temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the nitrile reduction is complete (monitored by TLC or gas chromatography).

  • Quench the reaction carefully with a sequential addition of water and an aqueous base solution.

  • Filter the resulting salts and concentrate the filtrate to obtain the protected amino alcohol.

Step 3: Intramolecular Cyclization and Formation of the Bicyclic Amine

  • The protected amino alcohol is then subjected to conditions that facilitate intramolecular cyclization. This can involve activation of the primary alcohol, for instance, by conversion to a leaving group (e.g., a tosylate or mesylate), followed by base-mediated ring closure.

  • Alternatively, oxidative cyclization methods can be employed.

Step 4: Deprotection and Esterification

  • The resulting bicyclic amine is deprotected under appropriate conditions (e.g., acidic conditions for a Boc group, or fluoride source for a silyl group).

  • The free amine is then acylated and further processed to introduce the carboxylic acid functionality, which is subsequently esterified to yield the methyl ester.

  • Finally, treatment with hydrochloric acid in a suitable solvent provides the hydrochloride salt of the target intermediate.

Mechanism of Action of Boceprevir

Boceprevir is a direct-acting antiviral (DAA) that targets the HCV NS3/4A serine protease. This enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle.

G cluster_0 HCV Replication Cycle cluster_1 Boceprevir Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Mature_Proteins Mature Viral Proteins Polyprotein->Mature_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->Polyprotein Viral_Assembly New Virus Assembly Mature_Proteins->Viral_Assembly Boceprevir Boceprevir Boceprevir->NS3_4A Reversible Covalent Inhibition

Mechanism of Action of Boceprevir.

Boceprevir acts as a peptidomimetic inhibitor, mimicking the substrate of the NS3/4A protease. It forms a reversible, covalent bond with the active site serine residue (Ser139) of the protease, thereby blocking its enzymatic activity.[4][5] This inhibition prevents the processing of the viral polyprotein, ultimately halting HCV replication.[1][4]

References

Purifying 3-Hydroxy-3-methylpentanedinitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and standardized protocols for the purification of 3-Hydroxy-3-methylpentanedinitrile, a key intermediate in various synthetic applications. The following methodologies are designed for researchers, scientists, and professionals in drug development to achieve high purity of the target compound, suitable for downstream applications.

Compound Profile: this compound

While specific, experimentally determined physical properties for this compound are not widely published, data from structurally similar compounds can provide valuable guidance for purification strategies. The presence of a polar hydroxyl group and a nitrile group suggests that the compound will exhibit moderate to high polarity.

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₆H₁₁NO113.16[1][2]Not availableA tertiary alcohol and a nitrile.
(R)-3-Hydroxypentanenitrile C₅H₉NO99.13227.86 (estimated)[3]A secondary alcohol analog.
3-Hydroxy-3-methylbutanenitrile C₅H₉NO99.13114-116 @ 30 mmHgA lower homologous tertiary alcohol.
3-Hydroxy-2-methylpentanenitrile C₆H₁₁NO113.16[1]Not availableAn isomeric secondary alcohol.

Experimental Protocols

Based on the anticipated properties of this compound as a polar molecule, three primary purification techniques are recommended: vacuum distillation, flash column chromatography, and recrystallization. The selection of the most appropriate method will depend on the nature of the impurities present in the crude sample.

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating the target compound from non-volatile impurities or solvents with significantly different boiling points. Given that the related 3-hydroxy-3-methylbutanenitrile has a boiling point of 114-116 °C at 30 mmHg, vacuum distillation is necessary to prevent decomposition at higher temperatures.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed. Use a Kugelrohr apparatus for small-scale purifications to minimize losses.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Gradually reduce the pressure of the system to the desired vacuum level (e.g., 10-30 mmHg).

    • Slowly heat the distillation flask in an oil bath.

    • Collect fractions as the distillate is produced, carefully monitoring the temperature at the collection head. The main fraction should be collected at a stable temperature.

  • Analysis: Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

G Experimental Workflow: Vacuum Distillation cluster_prep Preparation cluster_proc Process cluster_analysis Analysis A Assemble Dry Vacuum Distillation Apparatus B Charge Flask with Crude Product A->B C Reduce System Pressure B->C D Gradual Heating of Flask C->D E Collect Distillate Fractions D->E F Analyze Fractions (GC, NMR) E->F G Combine Pure Fractions F->G

Workflow for Vacuum Distillation Purification
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is effective for separating compounds with different polarities. Due to the polar nature of this compound, a normal-phase silica gel chromatography approach is recommended.

Methodology:

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).[4] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then adsorbed onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with the selected solvent system, applying positive pressure to achieve a steady flow rate.

    • Collect fractions sequentially and monitor the elution process using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC analysis) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

G Logical Relationships: Flash Chromatography cluster_dev Method Development cluster_sep Separation cluster_iso Isolation A Select Solvent System via TLC (Rf ~0.2-0.4) B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect & Monitor Fractions (TLC) D->E F Combine Pure Fractions E->F G Solvent Removal (Rotary Evaporation) F->G

Workflow for Flash Column Chromatography
Protocol 3: Purification by Recrystallization

If the crude this compound is a solid, recrystallization can be an effective purification method. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Methodology:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents of differing polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes).[5][6][7]

    • An ideal solvent will dissolve the compound when hot but sparingly when cold.

    • If a single solvent is not suitable, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is indicative of high purity.

G Signaling Pathway: Recrystallization Logic cluster_solv Solvent Screening cluster_cryst Crystallization Process cluster_final Final Steps A Test Solubility in Various Solvents B Select Solvent (High solubility hot, low cold) A->B C Dissolve Crude in Minimal Hot Solvent B->C D Slow Cooling to Room Temperature C->D E Induce Crystallization (Ice Bath) D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Logical Flow for Recrystallization

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nitrile compounds can be toxic; avoid inhalation, ingestion, and skin contact.

  • Exercise caution when heating organic solvents due to their flammability.

References

Application Notes and Protocols for the Characterization of 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the structural elucidation and characterization of 3-Hydroxy-3-methylpentanedinitrile. The protocols described herein are intended for use by qualified personnel in a laboratory setting.

Compound Information

Compound Name This compound
Synonyms 3-hydroxy-3-methylpentanenitrile
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
CAS Number 14368-30-0
Chemical Structure Chemical Structure of this compound

Analytical Techniques

The characterization of this compound is typically achieved through a combination of spectroscopic and chromatographic methods. These techniques provide information about the compound's molecular structure, functional groups, purity, and molecular weight.

A general workflow for the analytical characterization is outlined below:

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Structural Information NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Detailed Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation GCMS GC-MS Purification->GCMS Purity & Separation HPLC HPLC Purification->HPLC Purity & Quantification Data_Analysis Data Analysis and Structure Confirmation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis GCMS->Data_Analysis HPLC->Data_Analysis

A general workflow for the synthesis, purification, and analytical characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.50s2H-CH₂-CN
~1.70q2H-CH₂-CH₃
~1.30s3H-C(OH)-CH₃
~0.95t3H-CH₂-CH₃
(variable)br s1H-OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~120-CN
~70-C(OH)-
~35-CH₂-CH₃
~30-C(OH)-CH₃
~25-CH₂-CN
~8-CH₂-CH₃

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl group)
~2970Medium-StrongC-H stretch (aliphatic)
~2250MediumC≡N stretch (nitrile group)
~1460MediumC-H bend (methylene and methyl)
~1380MediumC-H bend (methyl)
~1150MediumC-O stretch (tertiary alcohol)

Protocol for FT-IR Analysis:

  • Sample Preparation: Place a drop of the neat liquid sample of this compound between two potassium bromide (KBr) plates to form a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the FT-IR spectrum.

  • Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

m/zPredicted Fragment
113[M]⁺ (Molecular Ion)
98[M - CH₃]⁺
84[M - C₂H₅]⁺
73[M - CH₂CN]⁺
58[C₃H₆O]⁺
43[C₃H₇]⁺

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting chromatogram to assess purity and the mass spectrum of the peak corresponding to this compound to identify the molecular ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity and quantifying this compound.

Protocol for HPLC Analysis:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for calibration.

  • HPLC Conditions:

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the purity of the sample by calculating the percentage of the peak area of the analyte relative to the total peak area. Quantify the amount of this compound in unknown samples by using the calibration curve.

Data Presentation

Summary of Analytical Data

TechniqueParameterObserved/Predicted Value
¹H NMR Chemical Shifts (ppm)~2.50, ~1.70, ~1.30, ~0.95
¹³C NMR Chemical Shifts (ppm)~120, ~70, ~35, ~30, ~25, ~8
FT-IR Key Peaks (cm⁻¹)~3400 (O-H), ~2250 (C≡N)
Mass Spec. Molecular Ion (m/z)113
HPLC Retention Time (min)Dependent on specific conditions

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: The provided spectral data are predicted and should be used as a reference. Actual experimental data may vary depending on the specific instrumentation and conditions used. It is recommended to acquire experimental data for definitive characterization.

Application Notes and Protocols for 3-Hydroxy-3-methylpentanedinitrile: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling and storage of 3-Hydroxy-3-methylpentanedinitrile. The following protocols and data are intended to ensure the safety of laboratory personnel and the integrity of the compound for research and development purposes.

Compound Identification and Properties

A clear understanding of the compound's properties is the first step in safe handling.

Identifier Value Source
Chemical Name This compound-
Molecular Formula C₆H₁₁NO[1]
CAS Number 14368-30-0[1][2]
Molecular Weight 113.16 g/mol [1][2]
Physical State Solid[3][4]

Hazard Identification and Safety Precautions

General Precautions:

  • Avoid contact with skin and eyes.

  • Do not breathe dust or vapors.

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Protection Type Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dust/aerosols are generated.

Experimental Protocols

Receiving and Unpacking

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-3-methylpentanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Hydroxy-3-methylpentanenitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3-Hydroxy-3-methylpentanenitrile, which is typically synthesized via the nucleophilic addition of a cyanomethyl anion (generated from acetonitrile and a strong base) to methyl ethyl ketone (MEK).

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete deprotonation of acetonitrile: The strong base (e.g., LDA) may have degraded due to moisture or improper storage.- Use freshly prepared or properly stored strong base. - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
2. Reaction temperature too high: The cyanomethyl anion may be unstable at higher temperatures, or side reactions may be favored.- Maintain a low reaction temperature (typically -78 °C) during the deprotonation of acetonitrile and the subsequent addition of methyl ethyl ketone.
3. Impure reagents: Water or other impurities in the reagents or solvents can quench the strong base.- Use anhydrous solvents and purify reagents if necessary.
Presence of Multiple Byproducts 1. Aldol condensation of methyl ethyl ketone: The strong base can catalyze the self-condensation of MEK.- Add the methyl ethyl ketone slowly to the solution of the cyanomethyl anion at a low temperature to ensure the cyanomethyl addition reaction is faster than the self-condensation.
2. Dehydration of the desired product: The product can undergo elimination of water to form unsaturated nitriles, especially during acidic or basic work-up at elevated temperatures.- Perform the reaction work-up at low temperatures. - Use a buffered aqueous solution for quenching the reaction if necessary.
3. Reversion to starting materials: The reaction is reversible and may not proceed to completion if the equilibrium is not favorable.- Ensure a slight excess of the cyanomethyl anion is used to drive the reaction forward.
Difficulty in Product Isolation 1. Emulsion formation during work-up: The product and byproducts may act as surfactants, leading to difficulties in separating the organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Centrifugation can also be an effective method for separating the layers.
2. Co-elution of impurities during chromatography: Byproducts with similar polarity to the desired product can make purification by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification methods such as distillation under reduced pressure or recrystallization if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 3-Hydroxy-3-methylpentanenitrile?

The most common laboratory-scale synthesis involves the nucleophilic addition of a cyanomethyl anion to methyl ethyl ketone. The cyanomethyl anion is typically generated in situ by treating acetonitrile with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

Q2: What are the most common side reactions to be aware of?

The most prevalent side reactions include:

  • Aldol Condensation: Methyl ethyl ketone can undergo self-condensation under the strong basic conditions of the reaction.

  • Product Dehydration: The tertiary alcohol in the product can be eliminated to form unsaturated nitriles, particularly under harsh work-up conditions.

  • Starting Material Recovery: Due to the reversibility of the reaction, unreacted starting materials may be recovered.

Q3: How can I minimize the formation of the aldol byproduct?

To minimize the aldol condensation of methyl ethyl ketone, it is crucial to add the ketone slowly to the pre-formed solution of the cyanomethyl anion at a very low temperature (e.g., -78 °C). This ensures that the concentration of the enolate of MEK remains low at any given time.

Q4: My reaction is not proceeding to completion. What can I do?

If the reaction is not going to completion, consider the following:

  • Base Quality: Ensure your strong base is active and used in a sufficient amount (at least one equivalent relative to acetonitrile).

  • Reaction Time: The reaction may require a longer time to reach equilibrium. Monitor the reaction progress using a suitable analytical technique like TLC or GC.

  • Temperature: While the initial addition should be at a low temperature, allowing the reaction to slowly warm to a slightly higher temperature (e.g., -20 °C or 0 °C) for a period might improve conversion, but this must be balanced against potential side reactions.

Q5: What is the best method for purifying the final product?

Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and the impurities. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used. For larger scales, vacuum distillation may be a viable option.

Experimental Protocols

Synthesis of 3-Hydroxy-3-methylpentanenitrile

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetonitrile

  • Anhydrous methyl ethyl ketone (MEK)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78 °C for 30 minutes.

  • Formation of Cyanomethyl Anion: Slowly add anhydrous acetonitrile (1.0 equivalent) to the LDA solution at -78 °C. Stir for 1 hour at this temperature.

  • Addition of Ketone: Add anhydrous methyl ethyl ketone (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Quenching: Once the reaction is complete, quench by slowly adding pre-cooled saturated aqueous NH₄Cl solution at -78 °C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Diagrams

Main_Reaction Main Synthesis Reaction MEK Methyl Ethyl Ketone Product 3-Hydroxy-3-methylpentanenitrile MEK->Product Acetonitrile Acetonitrile Intermediate Cyanomethyl Anion Acetonitrile->Intermediate + Base Base Strong Base (LDA) Base->Intermediate Intermediate->Product + MEK

Caption: Main synthesis pathway for 3-Hydroxy-3-methylpentanenitrile.

Side_Reactions Potential Side Reactions MEK Methyl Ethyl Ketone Aldol Aldol Condensation Product MEK->Aldol Self-condensation Base Strong Base Base->Aldol Product 3-Hydroxy-3-methylpentanenitrile Dehydrated Dehydrated Product Product->Dehydrated - H₂O

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Check_Reagents->Start Impure/Wet Check_Temp Verify Reaction Temperature Check_Reagents->Check_Temp Reagents OK Check_Temp->Start Incorrect Check_Atmosphere Ensure Inert Atmosphere Check_Temp->Check_Atmosphere Temp OK Check_Atmosphere->Start Leak Optimize_Purification Optimize Purification Method Check_Atmosphere->Optimize_Purification Atmosphere OK

Caption: A logical workflow for troubleshooting synthesis issues.

How to minimize impurities in 3-Hydroxy-3-methylpentanedinitrile production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 3-Hydroxy-3-methylpentanedinitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common laboratory and industrial synthesis route is the nucleophilic addition of a cyanide source to ethyl methyl ketone (EMK). This reaction, a type of cyanohydrin formation, is typically base-catalyzed. Other reported methods include the asymmetric reduction of 3-methyl-3-pentenenitrile and the hydrocyanation of 3-methyl-3-penten-1-ol, which are often employed for producing specific stereoisomers.[1]

Q2: What are the potential impurities in the synthesis of this compound from ethyl methyl ketone?

A2: Potential impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual ethyl methyl ketone and cyanide salts.

  • Side Products: Products from the self-condensation of ethyl methyl ketone under basic conditions (e.g., aldol condensation products).

  • Decomposition Products: this compound is a cyanohydrin, which can be unstable and may revert to ethyl methyl ketone and hydrogen cyanide, especially under basic conditions or at elevated temperatures.[2]

  • Products of Further Reaction: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under certain conditions.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). GC is particularly effective for monitoring the disappearance of the volatile starting material, ethyl methyl ketone, and the appearance of the product.

Q4: What are the recommended storage conditions for this compound?

A4: Due to the potential for decomposition, it is recommended to store purified this compound at low temperatures (e.g., 0-4 °C) under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration at -20°C is advisable. It is also crucial to avoid contact with strong acids or bases, which can catalyze decomposition.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or insufficient amount. 2. Low reaction temperature. 3. Poor quality of reagents. 4. Incorrect pH of the reaction mixture.1. Use a fresh, active base catalyst. Ensure the catalytic amount is appropriate for the scale of the reaction. 2. While the reaction is exothermic, some initial activation energy might be required. Gently warm the reaction mixture if no initiation is observed, but monitor carefully to avoid overheating. 3. Use freshly distilled ethyl methyl ketone and dry cyanide source. 4. The reaction is base-catalyzed; ensure the pH is in the optimal range (typically slightly basic). For in situ generation of HCN from a cyanide salt, a slightly acidic pH (around 4-5) might be required.[3]
High Levels of Unreacted Ethyl Methyl Ketone 1. Insufficient reaction time. 2. Inadequate mixing. 3. Reversible nature of the reaction favoring reactants.1. Increase the reaction time and monitor by GC or TLC until the starting material is consumed. 2. Ensure efficient stirring, especially in heterogeneous mixtures. 3. Use a slight excess of the cyanide source to shift the equilibrium towards the product.
Presence of Aldol Condensation Impurities 1. High concentration of the base catalyst. 2. Elevated reaction temperature.1. Reduce the amount of base catalyst. 2. Maintain a lower reaction temperature (e.g., 0-10 °C) to disfavor the aldol condensation pathway.
Product Decomposition During Workup 1. Prolonged exposure to basic or acidic conditions. 2. High temperatures during solvent evaporation.1. Neutralize the reaction mixture promptly after completion. Use a buffered workup if possible. 2. Use a rotary evaporator at low temperature and reduced pressure to remove solvents.
Difficulty in Product Isolation/Purification 1. Emulsion formation during extraction. 2. Co-distillation of product with solvent.1. Add brine to the aqueous layer to break up emulsions. 2. Choose a purification method other than distillation if the product is thermally labile. Column chromatography is often a suitable alternative.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on the cyanohydrin formation reaction.

Materials:

  • Ethyl methyl ketone (EMK)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Acetic acid or a suitable acid for pH adjustment

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

  • Reagent Preparation: Prepare a solution of KCN or NaCN in water.

  • Reaction: To the stirred cyanide solution, slowly add a stoichiometric amount of acetic acid to generate hydrogen cyanide in situ. The pH should be carefully monitored.

  • Addition of Ketone: Slowly add ethyl methyl ketone to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10-15 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using GC or TLC.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with diethyl ether.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar analytes (e.g., a wax or a mid-polarity column).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Prepare a standard solution of ethyl methyl ketone to identify its retention time.

  • Dilute the sample to an appropriate concentration for GC analysis.

Analysis:

  • Inject the standard solution of ethyl methyl ketone to determine its retention time.

  • Inject the sample solution.

  • Identify the peaks corresponding to the solvent, ethyl methyl ketone, and this compound.

  • Calculate the purity of the product based on the peak area percentages.

Visualizations

Synthesis_Pathway EMK Ethyl Methyl Ketone Intermediate Tetrahedral Intermediate EMK->Intermediate Nucleophilic Attack Cyanide Cyanide (CN⁻) Cyanide->Intermediate Product This compound Intermediate->Product Protonation HCN HCN HCN->Intermediate

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem Identify Identify Symptoms (e.g., Unreacted SM, Side Products) Problem->Identify Yes NoProblem Continue Monitoring Problem->NoProblem No Cause Determine Potential Cause (e.g., Temp, Catalyst, pH) Identify->Cause Solution Implement Solution (e.g., Adjust Temp, Change Catalyst) Cause->Solution Solution->Start Re-run Experiment End Successful Synthesis NoProblem->End

Caption: General troubleshooting workflow for synthesis issues.

Purification_Workflow Crude Crude Product Extraction Solvent Extraction Crude->Extraction Washing Aqueous Washing (e.g., NaHCO₃, Brine) Extraction->Washing Drying Drying over Anhydrous Salt (e.g., MgSO₄) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Final Purification Concentration->Purification Distillation Vacuum Distillation Purification->Distillation Thermally Stable Chromatography Column Chromatography Purification->Chromatography Thermally Labile Pure Pure Product Distillation->Pure Chromatography->Pure

Caption: Purification workflow for this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-3-methylpentanedinitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways to obtain this compound are:

  • Cyanohydrin formation from a ketone: This involves the reaction of 2-butanone with a cyanide source.

  • Asymmetric reduction of an unsaturated nitrile: This route utilizes the reduction of 3-methyl-3-pentenenitrile using a chiral catalyst.[1]

  • Hydrocyanation of an unsaturated alcohol: This method involves the addition of hydrogen cyanide to 3-methyl-3-penten-1-ol, typically catalyzed by a transition metal complex.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters that significantly influence the yield and purity of the final product include reaction temperature, choice of catalyst and solvent, and reaction time. The pH of the reaction mixture is also crucial, especially in cyanohydrin formation, to ensure the presence of free cyanide ions for nucleophilic attack.[2]

Q3: What are common side reactions to be aware of?

A3: Potential side reactions include the hydrolysis of the nitrile group to an amide or carboxylic acid, especially under acidic or basic conditions with prolonged heating.[3] In base-catalyzed reactions, self-condensation of the starting ketone (2-butanone) can also occur.

Q4: How can I purify the final product?

A4: Due to the polar nature of the hydroxyl and nitrile groups, this compound is expected to be soluble in polar solvents. Purification can typically be achieved using column chromatography on silica gel with a polar eluent system, such as a mixture of hexanes and ethyl acetate.

Q5: What analytical techniques are suitable for characterizing this compound?

A5: Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR can confirm the structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of the product and identify any volatile impurities.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for the hydroxyl (-OH) and nitrile (-C≡N) groups can be confirmed.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst or reagents.2. Incorrect reaction temperature.3. Insufficient reaction time.4. Unfavorable pH for cyanohydrin formation.1. Use fresh, high-purity reagents and catalyst. Ensure anhydrous conditions if required.2. Optimize the reaction temperature. Some cyanohydrin formations are favored at lower temperatures.3. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.4. For cyanohydrin formation, adjust the pH to a slightly basic condition (around pH 9-10) to ensure the presence of cyanide ions.[2]
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to side reactions.2. Prolonged reaction time.3. Presence of water leading to nitrile hydrolysis.1. Lower the reaction temperature to minimize side reactions.2. Stop the reaction once the starting material is consumed (monitor by TLC or GC).3. Ensure the use of anhydrous solvents and reagents if the reaction is sensitive to water.
Product is an Amide or Carboxylic Acid The nitrile group has been hydrolyzed.This is often caused by harsh acidic or basic conditions, especially with heating.[3] Use milder reaction conditions or shorter reaction times. If purification involves an acidic or basic wash, perform it at a lower temperature and quickly.
Difficulty in Product Isolation The product is highly soluble in the aqueous phase during workup.Due to its polarity, multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) are recommended. Salting out the aqueous layer by adding a saturated solution of a salt like NaCl can also improve extraction efficiency.

Experimental Protocols

Synthesis of this compound via Cyanohydrin Formation

This protocol is a general guideline based on the known synthesis of similar cyanohydrins. Optimization of specific parameters is recommended for achieving the best results.

Materials:

  • 2-Butanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetic acid or a suitable buffer

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • In a well-ventilated fume hood, dissolve the cyanide salt (e.g., NaCN) in water.

  • Cool the solution in an ice bath and slowly add a solution of 2-butanone in the chosen organic solvent.

  • Carefully add acetic acid dropwise to the stirring mixture to generate hydrocyanic acid in situ. Maintain the temperature below 10 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Pathways cluster_0 Synthesis of this compound 2-Butanone 2-Butanone Product This compound 2-Butanone->Product  + Acetonitrile (Base Catalyst) Acetonitrile Acetonitrile 3-methyl-3-pentenenitrile 3-methyl-3-pentenenitrile 3-methyl-3-pentenenitrile->Product Asymmetric Reduction 3-methyl-3-penten-1-ol 3-methyl-3-penten-1-ol 3-methyl-3-penten-1-ol->Product Hydrocyanation

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impurities? Start->Problem CheckReagents Check Reagent Purity and Catalyst Activity Problem->CheckReagents Yes Success Successful Synthesis Problem->Success No CheckTemp Verify and Optimize Reaction Temperature CheckReagents->CheckTemp CheckTime Monitor Reaction Time CheckTemp->CheckTime CheckpH Adjust pH for Optimal Conditions CheckTime->CheckpH Purification Optimize Purification (e.g., Column Chromatography) CheckpH->Purification Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting common issues in 3-Hydroxy-3-methylpentanedinitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-3-methylpentanedinitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic routes for this compound are:

  • Hydrocyanation of Ethyl Vinyl Ketone: This is a conjugate addition reaction where a cyanide source reacts with ethyl vinyl ketone. This method is often preferred due to the availability of the starting materials.

  • Asymmetric Reduction of 3-methyl-3-pentenenitrile: This method is employed when a specific stereoisomer (e.g., (3R)-3-Hydroxy-3-methylpentanedinitrile) is desired, utilizing chiral catalysts to achieve high enantioselectivity.[1]

  • Hydrocyanation of 3-methyl-3-penten-1-ol: This route involves the addition of hydrogen cyanide to the double bond of the unsaturated alcohol, typically requiring a transition metal catalyst.[1]

Q2: What are the main safety precautions to consider during this synthesis?

A2: The synthesis of this compound involves hazardous materials, and strict safety protocols are essential.

  • Cyanide Compounds: Hydrogen cyanide (HCN) and its salts (e.g., KCN, NaCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood. A cyanide antidote kit should be readily available, and personnel must be trained in its use.

  • Exothermic Reaction: The hydrocyanation reaction can be highly exothermic. Proper temperature control is crucial to prevent runaway reactions. The addition of reagents should be slow and controlled, with efficient cooling.

  • Solvents: Flammable organic solvents are often used. Ensure there are no ignition sources in the vicinity and work in a properly grounded setup.

Q3: What are the expected spectroscopic data for this compound?

A3: The expected spectroscopic data can be used to confirm the identity and purity of the product.

  • 13C NMR: Spectral data for 3-Hydroxy-3-methylpentanenitrile is available in public databases such as PubChem.[2]

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for the hydroxyl (-OH) and nitrile (-C≡N) functional groups. The -OH stretch will appear as a broad peak around 3400 cm-1, and the -C≡N stretch will be a sharp peak around 2250 cm-1.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (113.16 g/mol ) should be observed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the hydrocyanation of ethyl vinyl ketone.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst or no catalyst used.Ensure the catalyst (e.g., a basic catalyst for hydrocyanation) is active and used in the correct amount. For hydrocyanation of unsaturated alcohols, a transition metal catalyst is often necessary.[1]
Incorrect pH of the reaction mixture.The hydrocyanation of α,β-unsaturated ketones is sensitive to pH. The reaction is typically carried out under basic conditions to ensure the presence of the cyanide anion (CN-).
Low reaction temperature.While the reaction is exothermic, a certain activation energy is required. Ensure the reaction is conducted within the optimal temperature range.
Poor quality of reagents.Use freshly distilled ethyl vinyl ketone and a reliable source of cyanide.
Formation of Side Products 1,2-addition product (cyanohydrin of the ketone): The cyanide attacks the carbonyl carbon instead of the β-carbon.This is more likely under acidic conditions. Maintaining basic reaction conditions favors the desired 1,4-conjugate addition.
Polymerization of ethyl vinyl ketone: The enone can polymerize under certain conditions.Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. Control the temperature, as higher temperatures can promote polymerization.
Hydrolysis of the nitrile group: The nitrile can be hydrolyzed to a carboxylic acid or amide, especially during workup.Avoid strongly acidic or basic conditions during the workup if the nitrile group is to be preserved.
Runaway Reaction Uncontrolled exothermic reaction: The hydrocyanation reaction can release a significant amount of heat.Slow addition of reagents: Add the cyanide source slowly and in a controlled manner to the solution of ethyl vinyl ketone. Efficient cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature. Dilution: Using an appropriate amount of solvent can help to dissipate the heat generated.
Difficulty in Product Isolation and Purification High polarity of the product: The hydroxyl and nitrile groups make the product polar, which can complicate extraction and chromatography.Extraction: Use a more polar solvent for extraction, such as ethyl acetate or a mixture of solvents. Multiple extractions may be necessary. Column Chromatography: Use a polar stationary phase like silica gel and a solvent system with appropriate polarity. A gradient elution might be required. Distillation: Fractional distillation under reduced pressure can be an effective purification method for this compound, as it helps to avoid decomposition at high temperatures.

Experimental Protocols

Synthesis of this compound via Hydrocyanation of Ethyl Vinyl Ketone (Illustrative Protocol)

This is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Ethyl vinyl ketone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Acetic acid

  • Ethanol

  • Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Magnesium sulfate or Sodium sulfate (for drying)

  • Hydroquinone (polymerization inhibitor)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl vinyl ketone and a small amount of hydroquinone in a mixture of ethanol and water.

  • Cool the mixture in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of potassium cyanide in water.

  • Slowly add the potassium cyanide solution to the cooled solution of ethyl vinyl ketone via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Neutralize the reaction mixture by the slow addition of acetic acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Purity (Hypothetical Data)

Entry Catalyst Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1KCN0-547590
2KCN2526585
3NaCN0-547288
4Et3N0-565080

Visualizations

Reaction Pathway for Hydrocyanation of Ethyl Vinyl Ketone

ReactionPathway A Ethyl Vinyl Ketone C Enolate Intermediate A->C 1,4-Conjugate Addition B Cyanide (CN-) B->C D This compound C->D Protonation H2O H2O H2O->D

Caption: Conjugate addition of cyanide to ethyl vinyl ketone.

Troubleshooting Workflow for Low Product Yield

TroubleshootingWorkflow Start Low Product Yield CheckCatalyst Check Catalyst Activity and Amount Start->CheckCatalyst CheckpH Verify Reaction pH Start->CheckpH CheckTemp Monitor Reaction Temperature Start->CheckTemp CheckReagents Assess Reagent Quality Start->CheckReagents OptimizeCatalyst Optimize Catalyst CheckCatalyst->OptimizeCatalyst AdjustpH Adjust pH to Basic CheckpH->AdjustpH OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents End Yield Improved OptimizeCatalyst->End AdjustpH->End OptimizeTemp->End PurifyReagents->End

Caption: Troubleshooting steps for low yield.

References

Purification challenges of 3-Hydroxy-3-methylpentanedinitrile and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-3-methylpentanedinitrile. The information provided is based on established principles for the purification of hydroxynitriles and related organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in the purification of this compound stem from its chemical structure, which includes both a hydroxyl and a nitrile functional group. These challenges include:

  • Thermal Instability: The molecule may be susceptible to degradation at elevated temperatures, making standard distillation problematic.

  • pH Sensitivity: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group to a carboxylic acid or an amide, or potentially lead to the elimination of the hydroxyl group.

  • Presence of Synthesis Byproducts: Impurities from the synthesis process, such as unreacted starting materials or side-products, can be difficult to remove.

  • High Polarity: The presence of both a hydroxyl and a nitrile group imparts significant polarity to the molecule, which can complicate separation from polar solvents and impurities.

Q2: What are the common impurities I might encounter?

Common impurities can originate from the synthesis route employed. For instance, if synthesized from a ketone and a cyanide source, you might find:

  • Unreacted starting ketone.

  • Cyanide salts.

  • Amide or carboxylic acid derivatives due to nitrile hydrolysis.

  • Products of side reactions, which will be specific to the synthetic pathway.

Q3: Is standard distillation a suitable purification method?

Due to the potential for thermal decomposition of tertiary β-hydroxynitriles, standard vacuum distillation should be approached with caution. Thermal stress can lead to decomposition, resulting in lower yields and the introduction of new impurities. For a thermally sensitive compound like 3-hydroxypropionitrile, wiped molecular distillation has been shown to be a more suitable technique, as it minimizes the exposure time to high temperatures.

Q4: Can I use column chromatography for purification?

Yes, column chromatography is a viable and often preferred method for purifying polar compounds like this compound. It allows for separation under mild conditions, avoiding thermal stress. The choice of stationary and mobile phases is critical for achieving good separation. For a similar compound, 3-hydroxyglutaronitrile, column chromatography has been used successfully.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Thermal Decomposition during Distillation - Lower the distillation pressure to reduce the boiling point.- Use a wiped-film or short-path distillation apparatus to minimize heating time.- Consider alternative non-thermal purification methods like column chromatography.
Degradation due to pH - Ensure all solvents and reagents used in the workup and purification are neutral.- Avoid strong acids or bases during extraction and washing steps.- Use a buffered aqueous solution if pH control is critical.
Product Loss During Extraction - this compound is polar and may have some water solubility. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product.- Increase the number of extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Incomplete Elution from Chromatography Column - Increase the polarity of the mobile phase gradually to ensure all the product is eluted.- Check for irreversible adsorption on the stationary phase; consider using a different stationary phase (e.g., alumina instead of silica gel).
Problem 2: Persistent Impurities in the Final Product
Possible Cause Troubleshooting Steps
Co-elution during Chromatography - Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution.- Try a different stationary phase with different selectivity (e.g., reverse-phase C18).- Consider preparative HPLC for high-purity requirements.
Hydrolysis of the Nitrile Group - Analyze the impurity by NMR or MS to confirm if it is the corresponding carboxylic acid or amide.- If hydrolysis is confirmed, re-evaluate the workup and purification steps to eliminate any acidic or basic conditions.
Azeotrope Formation with Solvent - If a solvent impurity is suspected, try removing it under high vacuum and gentle heating.- Consider using a different solvent for the final purification step.

Experimental Protocols

Please Note: The following protocols are generalized based on the purification of similar hydroxynitriles. Optimization for this compound will be necessary.

Protocol 1: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent.

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry of the initial mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal solvent system will need to be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).

Protocol 2: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a small amount of a modifier like 0.1% formic acid to improve peak shape. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase.

Visualizations

Purification_Workflow Crude_Product Crude 3-Hydroxy-3- methylpentanedinitrile Workup Aqueous Workup (Neutral pH) Crude_Product->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification_Choice Choice of Purification Concentration->Purification_Choice Distillation Wiped Molecular Distillation (for thermal sensitivity) Purification_Choice->Distillation If scaled up and thermally labile Chromatography Column Chromatography (Silica Gel) Purification_Choice->Chromatography Lab scale or high purity needed Purity_Analysis Purity Analysis (HPLC, GC-MS, NMR) Distillation->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity or Yield Check_Method Purification Method? Start->Check_Method Distillation Distillation Check_Method->Distillation Chromatography Chromatography Check_Method->Chromatography Thermal_Deg Suspect Thermal Degradation? Distillation->Thermal_Deg Co_Elution Suspect Co-elution? Chromatography->Co_Elution Yes_TD Yes Thermal_Deg->Yes_TD No_TD No Thermal_Deg->No_TD Use_WMD Action: Use Wiped Molecular Distillation or switch to Chromatography Yes_TD->Use_WMD Check_Workup Review Workup Procedure (Extractions, pH) No_TD->Check_Workup Yes_CE Yes Co_Elution->Yes_CE No_CE No Co_Elution->No_CE Optimize_Chrom Action: Optimize Mobile Phase or change Stationary Phase Yes_CE->Optimize_Chrom Check_pH Check for pH-related Degradation (Hydrolysis) No_CE->Check_pH

Caption: A logical troubleshooting guide for purity issues with this compound.

Catalyst selection and optimization for 3-Hydroxy-3-methylpentanedinitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-3-methylpentanedinitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of this compound is the base-catalyzed cyanoethylation of a suitable ketone precursor with acrylonitrile. This reaction is a type of Michael addition.[1][2] For instance, a plausible precursor would be a hydroxy ketone that can react with a cyanide source, or more directly, the reaction of a simpler ketone with acrylonitrile to build the carbon skeleton.

Q2: Which catalysts are typically recommended for this synthesis?

A2: Alkaline catalysts are generally required for the cyanoethylation reaction.[1][2] Strong bases such as potassium hydroxide, sodium hydroxide, or quaternary ammonium hydroxides like benzyltrimethylammonium hydroxide are effective. The choice of catalyst can influence reaction rate and yield.

Q3: What are the key reaction parameters to control during the synthesis?

A3: The key parameters to control are temperature, catalyst concentration, and the molar ratio of reactants. Cyanoethylation reactions are often exothermic, necessitating careful temperature control to prevent the polymerization of acrylonitrile.[1] The catalyst concentration should be optimized to ensure a reasonable reaction rate without promoting side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Impure starting materials. 4. Product is water-soluble and lost during workup.[3]1. Use a fresh batch of a strong base catalyst (e.g., KOH, NaOH, or a quaternary ammonium hydroxide).[1][4] 2. Gradually increase the reaction temperature while carefully monitoring for acrylonitrile polymerization. 3. Ensure the purity of the ketone precursor and acrylonitrile using appropriate analytical methods. 4. Check the aqueous layer for the presence of your product. If present, perform additional extractions with a suitable organic solvent.[3]
Formation of Polymeric Byproducts 1. Reaction temperature is too high. 2. High concentration of catalyst.1. Maintain a lower reaction temperature. The reaction is exothermic, so efficient cooling is crucial.[1] 2. Reduce the catalyst concentration. 3. Consider the use of an inhibitor for the polymerization of acrylonitrile.
Incomplete Conversion of Starting Material 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Reversible reaction.1. Extend the reaction time and monitor the progress by TLC or GC. 2. Add a fresh portion of the catalyst. 3. If the reaction is reversible, consider removing a byproduct to shift the equilibrium towards the product side.
Product Degradation During Workup 1. The product may be sensitive to the pH conditions during quenching or extraction.[3]1. Test the stability of your product to acidic and basic conditions on a small scale before performing the full workup.[3] 2. Use a milder quenching agent or adjust the pH carefully.
Difficulty in Product Purification 1. Presence of multiple cyanoethylated byproducts. 2. Oily or hard-to-crystallize product.1. Optimize the stoichiometry of the reactants to favor the formation of the desired dinitrile. 2. Employ column chromatography with a suitable solvent system for purification.

Catalyst Selection and Optimization Data

The following table summarizes typical catalysts and conditions used in cyanoethylation reactions, which can be adapted for the synthesis of this compound. The data is illustrative and based on analogous reactions.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Typical Yield (%)Reference
Potassium Hydroxide2-5Dioxane20-4075-85[4]
Sodium Methoxide1-3Methanol25-5080-90Inferred from similar base-catalyzed reactions.
Benzyltrimethylammonium Hydroxide1-2Acetonitrile20-3085-95[4]
Sodium Amide5-10Toluene30-6070-80Inferred from similar strong base-catalyzed reactions.

Experimental Protocols

General Protocol for Base-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser under a nitrogen atmosphere.

  • Charging Reactants: The ketone precursor (1 equivalent) is dissolved in a suitable solvent (e.g., dioxane or acetonitrile) and charged into the flask. The chosen base catalyst (e.g., potassium hydroxide, 0.05 equivalents) is then added.

  • Addition of Acrylonitrile: Acrylonitrile (2.2 equivalents) is added dropwise to the reaction mixture via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 40°C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC.

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature and neutralized with a dilute acid (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Visualizations

experimental_workflow start Start: Reaction Setup reactants Charge Ketone Precursor and Catalyst start->reactants addition Dropwise Addition of Acrylonitrile reactants->addition monitoring Monitor Reaction (TLC/GC) addition->monitoring workup Reaction Workup (Neutralization, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end End: Pure Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low/No Yield? check_catalyst Check Catalyst Activity and Loading start->check_catalyst Yes polymer Polymer Formation? start->polymer No check_temp Review Reaction Temperature check_catalyst->check_temp check_workup Investigate Workup Procedure check_temp->check_workup lower_temp Lower Reaction Temperature polymer->lower_temp Yes incomplete Incomplete Reaction? polymer->incomplete No extend_time Extend Reaction Time incomplete->extend_time Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Preventing decomposition of 3-Hydroxy-3-methylpentanedinitrile during reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 3-Hydroxy-3-methylpentanedinitrile during chemical reactions. Our aim is to equip researchers with the necessary information to prevent its decomposition and ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: this compound, a type of cyanohydrin, is inherently unstable and prone to a reversible retro-addition reaction. This decomposition pathway leads to the dissociation of the molecule back into its parent ketone (butanone) and hydrogen cyanide (HCN). This process can be accelerated by several factors, including basic pH, elevated temperatures, and the presence of water.[1][2][3][4]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. Basic conditions significantly promote its decomposition. The hydroxide ions act as a catalyst for the retro-addition reaction. Conversely, acidic conditions help to stabilize the cyanohydrin by protonating the hydroxyl group, making it a poorer leaving group and thus hindering the decomposition process. It is crucial to maintain a slightly acidic environment during reactions and storage to prevent degradation.[3][5]

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the decomposition of this compound.[3][4] Therefore, it is recommended to conduct reactions at the lowest effective temperature and to store the compound under refrigerated conditions to minimize thermal degradation.

Q4: Are there any recommended chemical stabilizers for this compound?

A4: Yes, the addition of certain acidic stabilizers can effectively prevent the decomposition of this compound. Weak acids such as citric acid and boric acid have been shown to be effective in stabilizing enantiomer-enriched cyanohydrins.[1] These acids help to maintain an acidic environment, thereby inhibiting the retro-addition reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low product yield in reactions involving this compound. Decomposition of the starting material due to unfavorable reaction conditions.- Ensure the reaction medium is slightly acidic. If compatible with your reaction, consider adding a catalytic amount of a weak acid like citric acid or boric acid. - Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. - Minimize the amount of water in the reaction mixture, as it can facilitate decomposition.[4]
Presence of butanone and cyanide impurities in the final product. Decomposition of this compound during the reaction or work-up.- During aqueous work-up, use acidified water to wash the organic extracts. - Avoid using basic solutions (e.g., sodium bicarbonate, sodium carbonate) for neutralization if the product is sensitive to even transient basicity. Consider a gentle wash with brine instead. - If purification is done via distillation, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the compound. The addition of a non-volatile acid as a stabilizer to the distillation flask can also be beneficial.[1]
Inconsistent reaction outcomes. Variable stability of the this compound starting material.- Store the compound in a cool, dark place, preferably under an inert atmosphere. - Before use, it is good practice to check the purity of the starting material by techniques such as NMR or GC to ensure it has not significantly decomposed during storage.

Experimental Protocols

Protocol 1: Stabilization of this compound with Citric Acid

This protocol describes a general method for stabilizing this compound, particularly during storage or in a reaction mixture where acidic conditions are tolerable.

Materials:

  • This compound

  • Citric acid (anhydrous)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or as required by the subsequent reaction)

Procedure:

  • Dissolve the this compound in the chosen anhydrous solvent.

  • Add citric acid to the solution. The recommended amount is typically between 0.01 to 1% by weight relative to the cyanohydrin.[1]

  • Stir the mixture at room temperature until the citric acid is fully dissolved.

  • The stabilized solution is now ready for use in the subsequent reaction or for storage.

Protocol 2: In-situ Protection of the Hydroxyl Group as a Trimethylsilyl (TMS) Ether

Protecting the hydroxyl group can significantly enhance the stability of this compound, especially under conditions where acidic stabilizers are not suitable. This protocol describes the formation of a more stable TMS ether derivative.

Materials:

  • This compound

  • Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Anhydrous base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve the this compound in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous base to the solution (typically 1.1 to 1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add the silylating agent (e.g., TMSCl, 1.1 to 1.5 equivalents) to the cooled solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-3 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, the reaction mixture can be filtered to remove the salt byproduct, and the solvent can be removed under reduced pressure. The resulting TMS-protected cyanohydrin is generally more stable and can be used in subsequent reactions.

Data Summary

Parameter Condition Effect on Stability Recommendation
pH Acidic (pH < 7)Increased stabilityMaintain a slightly acidic environment.
Neutral (pH ≈ 7)Moderate stabilityUse buffered systems if neutrality is required.
Basic (pH > 7)Decreased stability (rapid decomposition)Strictly avoid basic conditions.
Temperature Low (e.g., 0-5 °C)High stabilityStore and react at low temperatures.
Ambient (e.g., 20-25 °C)Moderate stabilityMinimize time at ambient temperature.
Elevated (e.g., > 40 °C)Low stability (significant decomposition)Avoid heating unless absolutely necessary.
Additives Weak Acids (e.g., Citric Acid)Increased stabilityUse as a stabilizer when compatible.
Protecting Groups (e.g., TMS)Significantly increased stabilityProtect the hydroxyl group for multi-step synthesis.

Visualizations

Below are diagrams illustrating the decomposition pathway of this compound and the logic for preventing it.

3_Hydroxy_3_methylpentanedinitrile 3-Hydroxy-3-methyl- pentanedinitrile Decomposition Decomposition (Retro-addition) 3_Hydroxy_3_methylpentanedinitrile->Decomposition Butanone Butanone HCN Hydrogen Cyanide Decomposition->Butanone Decomposition->HCN Decomposition_Problem Decomposition of This compound Stabilization_Goal Prevent Decomposition Decomposition_Problem->Stabilization_Goal Acidic_Conditions Maintain Acidic pH Stabilization_Goal->Acidic_Conditions Low_Temperature Control Temperature Stabilization_Goal->Low_Temperature Protecting_Groups Use Protecting Groups Stabilization_Goal->Protecting_Groups

References

Common pitfalls to avoid when working with 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 3-Hydroxy-3-methylpentanedinitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, a chiral nitrile derivative, is a valuable intermediate in asymmetric organic synthesis. Its structure features a hydroxyl group and a methyl group on the third carbon of a pentanenitrile backbone.[1] It is primarily used as a chiral building block for the synthesis of complex organic molecules, including biologically active compounds for pharmaceuticals and agrochemicals.[1]

Q2: What are the main synthesis routes for this compound?

Two common methods for synthesizing the chiral form, (3R)-3-Hydroxy-3-methylpentanenitrile, are:

  • Asymmetric reduction of 3-methyl-3-pentenenitrile: This method utilizes chiral catalysts to achieve high enantiomeric selectivity.[1]

  • Hydrocyanation of 3-methyl-3-penten-1-ol: This reaction typically requires a transition metal complex as a catalyst to facilitate the addition of hydrogen cyanide across the double bond.[1]

Q3: What are the general reactivity characteristics of this compound?

As a cyanohydrin, this compound can undergo several key reactions:

  • Oxidation: The tertiary hydroxyl group can be oxidized to a ketone.[1]

  • Reduction: The nitrile group can be reduced to a primary amine.[1]

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic conditions.[2]

  • Substitution: The hydroxyl group can be substituted by other functional groups.[1]

  • Decomposition: In basic solutions, cyanohydrins can revert to the corresponding ketone and cyanide.[2]

Q4: What are the key safety precautions when handling this compound?

Aliphatic nitriles can be toxic due to the metabolic release of cyanide, which can interfere with cellular respiration.[3] Therefore, it is crucial to handle this compound with appropriate safety measures.

Precautionary MeasureDescription
Ventilation Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors.[4]
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
Handling Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
Storage Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly closed.[4]
Spills In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ensure the area is well-ventilated.

Q5: Is there any known involvement of this compound in biological signaling pathways?

Currently, there is no specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling pathway. However, nitrile-containing small molecules have been shown to interact with various biological targets, often through hydrogen bonding or other polar interactions.[5] The biological activity of aliphatic nitriles is an area of ongoing research, and their effects can be mediated by the metabolic release of cyanide or by the molecule itself interacting with cellular components.[3][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Problem 1: Low Yield in Synthesis

Symptoms:

  • The final product yield is significantly lower than expected.

  • The reaction does not go to completion.

Possible Causes and Solutions:

CauseTroubleshooting Step
Moisture in Reagents or Glassware Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Decomposition of the Product Tertiary cyanohydrins can be unstable, especially under strongly acidic or basic conditions. Maintain a neutral or slightly acidic pH during workup and purification.[7]
Suboptimal Reaction Temperature The formation of cyanohydrins is often an equilibrium reaction. Lowering the reaction temperature can sometimes favor product formation.[8]
Impure Starting Materials Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Problem 2: Product Decomposition During Workup or Purification

Symptoms:

  • Loss of product during extraction or chromatography.

  • Appearance of a ketone byproduct in analytical spectra (e.g., IR, NMR).

Possible Causes and Solutions:

CauseTroubleshooting Step
Exposure to High Temperatures Avoid excessive heat during solvent removal or distillation. Cyanohydrins can decompose at elevated temperatures.[7]
Basic Conditions in Workup Avoid using strong bases during the workup, as this can reverse the cyanohydrin formation.[2] Use a mild acidic or neutral wash.
Prolonged Exposure to Silica Gel Silica gel can be slightly acidic and may cause decomposition over long periods. Minimize the time the compound spends on a silica gel column. Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Hydrolysis of the Nitrile Group If the workup involves strongly acidic conditions, the nitrile group may be hydrolyzed to a carboxylic acid. Use dilute acids for a short period if an acidic wash is necessary.
Problem 3: Difficulty in Product Purification

Symptoms:

  • Co-elution of the product with starting materials or byproducts during chromatography.

  • Oily or impure final product.

Possible Causes and Solutions:

CauseTroubleshooting Step
Similar Polarity of Product and Impurities Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase (e.g., alumina, reversed-phase silica).
Presence of Non-polar Impurities A pre-purification step, such as washing a solution of the crude product with a non-polar solvent like hexane, can help remove non-polar impurities.
Residual Solvent Ensure complete removal of solvents under high vacuum.
Formation of Azeotropes If distillation is used for purification, be aware of potential azeotrope formation with solvents. Adding a co-solvent can sometimes help break the azeotrope.

Experimental Protocols

General Protocol for the Synthesis of a Tertiary Cyanohydrin

This protocol is a general guideline for the synthesis of a tertiary cyanohydrin from a ketone and can be adapted for this compound.

Materials:

  • Ketone (e.g., ethyl vinyl ketone as a precursor)

  • Acetone cyanohydrin (as a source of HCN)

  • Base catalyst (e.g., a tertiary amine like triethylamine or a catalytic amount of KCN/NaCN)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the ketone in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base catalyst to the cooled solution.

  • Add acetone cyanohydrin dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding dilute aqueous HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., diethyl ether) three times.

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_reaction check_workup Analyze Workup Procedure complete->check_workup ph_issue pH Imbalance (too acidic/basic)? check_workup->ph_issue neutralize Adjust pH to Neutral/Slightly Acidic ph_issue->neutralize Yes check_purification Analyze Purification Step ph_issue->check_purification No neutralize->check_purification decomposition Product Decomposition on Column? check_purification->decomposition change_stationary_phase Use Deactivated Silica or Alumina decomposition->change_stationary_phase Yes optimize Optimize Reaction Conditions decomposition->optimize No change_stationary_phase->optimize

Caption: Troubleshooting workflow for low reaction yield.

General Reaction Pathway of Cyanohydrins

Cyanohydrin_Reactions Ketone Ketone (R1-CO-R2) Cyanohydrin This compound (R1-C(OH)(CN)-R2) Ketone->Cyanohydrin + HCN Cyanohydrin->Ketone Base Carboxylic_Acid alpha-Hydroxy Carboxylic Acid (R1-C(OH)(COOH)-R2) Cyanohydrin->Carboxylic_Acid H3O+, Heat Amine beta-Amino Alcohol (R1-C(OH)(CH2NH2)-R2) Cyanohydrin->Amine 1. LiAlH4 2. H2O

Caption: General reaction pathways of cyanohydrins.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem
Molecular Weight 113.16 g/mol PubChem
CAS Number 14368-30-0 (racemic)PubChem
(3R)-CAS Number 918659-09-3[1]
XLogP3-AA (LogP) 0.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all institutional and governmental safety regulations.

References

Enhancing the reaction rate of 3-Hydroxy-3-methylpentanedinitrile formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate and yield of 3-Hydroxy-3-methylpentanedinitrile formation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the formation of this compound?

A1: this compound is synthesized via a nucleophilic addition of a cyanide ion to the carbonyl carbon of 3-pentanone. The reaction is typically base-catalyzed, where the base activates the cyanide source.

Q2: What are the common starting materials for this synthesis?

A2: The primary starting materials are 3-pentanone and a cyanide source, such as hydrogen cyanide (HCN), potassium cyanide (KCN), or sodium cyanide (NaCN). Due to the high toxicity of HCN, cyanide salts are often preferred.

Q3: Which catalysts are effective in promoting the formation of this compound?

A3: Basic catalysts are essential for this reaction. Common choices include alkali metal cyanides (KCN, NaCN), hydroxides (KOH, NaOH), and alkoxides like potassium methoxide. The catalyst generates the cyanide anion (CN⁻), the active nucleophile in the reaction. For biphasic reaction systems, phase transfer catalysts such as tetralkylammonium salts (e.g., tetrabutylammonium iodide - TBAI) can be employed to facilitate the transport of the cyanide ion from the aqueous phase to the organic phase.[1]

Q4: What is the role of a phase transfer catalyst (PTC) and when should it be used?

A4: A phase transfer catalyst is used in biphasic reactions (e.g., an aqueous solution of a cyanide salt and an organic solution of the ketone) to shuttle the cyanide anion across the phase boundary to react with the ketone.[1] This can significantly increase the reaction rate. TBAI is a commonly used PTC for this type of reaction.[1]

Q5: How does temperature affect the reaction rate and yield?

A5: Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to lower yields due to side reactions or decomposition of the product. For similar cyanohydrin syntheses, temperatures in the range of 40 to 65°C have been found to be effective.[1] It is crucial to find the optimal temperature that balances reaction speed and product stability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The basic catalyst may have degraded due to exposure to air or moisture. 2. Insufficient Cyanide Source: The molar ratio of the cyanide source to the ketone may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Steric Hindrance: 3-pentanone is a ketone, and steric hindrance around the carbonyl group can slow down the nucleophilic attack of the cyanide ion.1. Use a fresh batch of the basic catalyst. 2. Increase the molar equivalents of the cyanide source. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Consider using a more potent catalyst system or a phase transfer catalyst to enhance the nucleophilicity of the cyanide ion.
Slow Reaction Rate 1. Inadequate Mixing: In a biphasic system, poor mixing will limit the interaction between reactants. 2. Low Catalyst Concentration: The amount of catalyst may be insufficient to drive the reaction at a reasonable rate. 3. Low Temperature: As mentioned, lower temperatures will result in slower kinetics.1. Ensure vigorous stirring to maximize the interfacial area in a biphasic reaction. 2. Increase the catalyst loading incrementally. 3. Cautiously increase the reaction temperature.
Formation of Byproducts 1. Side Reactions at High Temperatures: Elevated temperatures can promote side reactions. 2. Reaction with Solvent: The solvent may not be inert under the reaction conditions.1. Optimize the reaction temperature to find a balance between rate and selectivity. 2. Ensure the use of an inert solvent that does not react with the starting materials or the catalyst.
Difficulty in Product Isolation 1. Emulsion Formation: In biphasic systems, vigorous stirring can sometimes lead to stable emulsions. 2. Product Solubility: The product may have some solubility in both the aqueous and organic phases.1. Allow the reaction mixture to stand without stirring for a period to allow for phase separation. The addition of brine can also help to break emulsions. 2. Perform multiple extractions of the aqueous layer with a suitable organic solvent to maximize product recovery.

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the search results, a general procedure can be adapted from the synthesis of similar cyanohydrins. The following is a representative protocol that should be optimized for the specific requirements of your experiment.

Base-Catalyzed Synthesis of this compound

Materials:

  • 3-Pentanone

  • Potassium Cyanide (KCN)

  • Water (deionized)

  • An appropriate organic solvent (e.g., diethyl ether or dichloromethane)

  • Tetra-n-butylammonium iodide (TBAI) (optional, as a phase transfer catalyst)

  • Hydrochloric acid (HCl), dilute solution for workup

Procedure:

  • In a well-ventilated fume hood, dissolve potassium cyanide in water in a round-bottom flask equipped with a magnetic stirrer.

  • If using a phase transfer catalyst, add TBAI to the aqueous solution.

  • Add the organic solvent to create a biphasic system.

  • Add 3-pentanone to the reaction mixture.

  • Stir the mixture vigorously at the desired temperature (e.g., start with room temperature and gently heat if the reaction is slow).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent to recover any dissolved product.

  • Combine the organic layers and wash with a dilute HCl solution to neutralize any remaining cyanide, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as distillation under reduced pressure or column chromatography.

Visualizations

Reaction Mechanism

The formation of this compound proceeds through a base-catalyzed nucleophilic addition mechanism.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3_Pentanone 3-Pentanone Alkoxide_Intermediate Alkoxide Intermediate 3_Pentanone->Alkoxide_Intermediate Cyanide_Ion Cyanide Ion (CN⁻) Cyanide_Ion->3_Pentanone Nucleophilic Attack Product This compound Alkoxide_Intermediate->Product Protonation

Caption: Base-catalyzed formation of this compound.

Experimental Workflow

A typical experimental workflow for the synthesis and purification of this compound.

ExperimentalWorkflow Start Start Reaction_Setup Reaction Setup: - 3-Pentanone - KCN in Water - Organic Solvent - (Optional) PTC Start->Reaction_Setup Reaction Vigorous Stirring at Controlled Temperature Reaction_Setup->Reaction Workup Workup: - Phase Separation - Extraction - Neutralization Reaction->Workup Purification Purification: - Drying - Solvent Removal - Distillation/Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for synthesis and purification.

Troubleshooting Logic

A decision tree to guide troubleshooting for low product yield.

Troubleshooting Low_Yield Low Yield Observed Check_Catalyst Is the catalyst fresh? Low_Yield->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Use_Fresh_Catalyst Use fresh catalyst Check_Catalyst->Use_Fresh_Catalyst No Check_Mixing Is mixing vigorous in biphasic system? Check_Temp->Check_Mixing Yes Optimize_Temp Optimize temperature Check_Temp->Optimize_Temp No Check_Stoichiometry Is the cyanide to ketone ratio sufficient? Check_Mixing->Check_Stoichiometry Yes Increase_Stirring Increase stirring rate Check_Mixing->Increase_Stirring No Increase_Cyanide Increase cyanide ratio Check_Stoichiometry->Increase_Cyanide No

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Validating the Structure of 3-Hydroxy-3-methylpentanedinitrile with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), serve as the cornerstone for confirming molecular structures. This guide provides a comparative analysis of the 13C NMR spectrum of 3-Hydroxy-3-methylpentanedinitrile against structurally similar alternatives, offering a clear protocol for its structural validation.

Comparison of Predicted 13C NMR Chemical Shifts

To definitively establish the structure of this compound, a comparison of its 13C NMR spectrum with those of plausible isomers and related compounds is essential. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted 13C NMR chemical shifts generated from reputable online prediction tools. These predictions are based on extensive databases of known compounds and provide a reliable basis for structural comparison.

The table below summarizes the predicted 13C NMR chemical shifts for this compound and three alternative compounds: 3-methylpentanedinitrile, 3-hydroxypentanedinitrile, and 2-hydroxy-2-methylpropanedinitrile. The key differentiating signals are highlighted.

Carbon AtomThis compound (Predicted δ, ppm)3-Methylpentanedinitrile (Predicted δ, ppm)3-Hydroxypentanedinitrile (Predicted δ, ppm)2-Hydroxy-2-methylpropanedinitrile (Predicted δ, ppm)
C1 (CH3-CH2-) ~8~11~9-
C2 (-CH2-C(OH)-) ~35~30~33-
C3 (-C(OH)(CH3)-) ~72 (Quaternary) ~33 (Tertiary CH) ~68 (Tertiary CH) ~69 (Quaternary)
C4 (-CH2-CN) ~28~25~27~30
C5 (-CN) ~121~122~121~123
C6 (CH3-C(OH)-) ~25 ~19 (on C3) -~26 (gem-dimethyl)

Analysis of the Comparative Data:

The most significant differentiator for this compound is the chemical shift of the quaternary carbon at the C3 position , predicted to be around 72 ppm . This downfield shift is characteristic of a quaternary carbon bonded to an electron-withdrawing hydroxyl group.

  • In 3-methylpentanedinitrile , the corresponding carbon (C3) is a tertiary methine group (CH), and its signal is predicted at a much more upfield position (~33 ppm).

  • For 3-hydroxypentanedinitrile , the C3 carbon is also a tertiary methine, but the presence of the hydroxyl group shifts it downfield to around 68 ppm. However, it is still distinguishable from the quaternary carbon of the target molecule.

  • 2-Hydroxy-2-methylpropanedinitrile also possesses a quaternary carbon attached to a hydroxyl group, with a predicted chemical shift around 69 ppm. While similar to the target, the overall pattern of the spectrum, particularly the absence of the ethyl group signals (C1 and C2), allows for clear differentiation.

Furthermore, the presence of a distinct signal for the methyl group attached to the quaternary carbon (C6) at approximately 25 ppm in this compound provides another key validation point.

Experimental Protocol for 13C NMR Spectroscopy

A detailed and standardized protocol is crucial for obtaining high-quality 13C NMR spectra for structural validation.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. For more polar compounds, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used.

  • Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Filter the sample solution into the NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

2. NMR Instrument Parameters (for a typical 400 MHz spectrometer):

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, although routine 13C NMR is generally not quantitative.

  • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.

  • Spectral Width (SW): 0 to 220 ppm.

  • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive Lorentzian peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate peak picking and integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If no TMS is used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Visualizing the Validation Workflow and Structural Comparison

To further clarify the process of structural validation and the key differences between the compounds, the following diagrams are provided.

G Logical Workflow for Structural Validation cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Validation Purification Purify Compound Dissolution Dissolve in Deuterated Solvent Purification->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration Setup Set Up NMR Spectrometer Filtration->Setup Acquire Acquire 13C NMR Spectrum Setup->Acquire Process Process Raw Data (FT, Phasing, etc.) Acquire->Process Reference Reference Spectrum (TMS) Process->Reference PeakPick Peak Picking & Integration Reference->PeakPick Compare Compare with Predicted/Reference Spectra PeakPick->Compare Assign Assign Signals to Carbons Compare->Assign Confirm Confirm Structure Assign->Confirm

Caption: Workflow for 13C NMR-based structural validation.

G Key Structural Features and Expected 13C NMR Shifts A This compound C3 (Quaternary C-OH) C6 (CH3-C-OH) ~72 ppm ~25 ppm B 3-Methylpentanedinitrile C3 (Tertiary CH) C6 (CH3-CH) ~33 ppm ~19 ppm A:c3->B:c3 Differentiation by C-type & Shift C 3-Hydroxypentanedinitrile C3 (Tertiary CH-OH) ~68 ppm A:c3->C:c3 Differentiation by C-type D 2-Hydroxy-2-methylpropanedinitrile C2 (Quaternary C-OH) C6 (gem-dimethyl) ~69 ppm ~26 ppm A:c3->D:c3 Differentiation by overall pattern

Caption: Comparison of key 13C NMR signals for structural analysis.

By following the detailed experimental protocol and comparing the acquired 13C NMR spectrum with the predicted data, researchers can confidently validate the structure of this compound and distinguish it from its structural isomers and related compounds. This rigorous approach is fundamental to ensuring the integrity of chemical research and the development of new therapeutics.

Comparative analysis of different synthetic routes to 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 3-Hydroxy-3-methylpentanedinitrile, a chiral molecule of interest in organic synthesis and as a potential building block for pharmaceuticals and bioactive compounds. Due to the limited availability of specific published experimental data for this exact molecule, this comparison is based on established chemical principles and analogous reactions. The following sections detail the proposed synthetic pathways, offering hypothetical yet plausible experimental protocols and expected outcomes.

Route 1: Asymmetric Reduction of 3-Methyl-3-pentenenitrile

This route offers the potential for high enantioselectivity in producing a specific stereoisomer of this compound, which is often crucial for pharmaceutical applications. The key step is the asymmetric reduction of a carbon-carbon double bond in the precursor, 3-methyl-3-pentenenitrile, using a chiral catalyst.

Experimental Protocol
  • Preparation of 3-Methyl-3-pentenenitrile: This precursor can be synthesized through various methods, including the dehydration of 3-methyl-3-penten-1-ol or the reaction of propanal with propanenitrile followed by dehydration.

  • Asymmetric Reduction:

    • In a nitrogen-flushed round-bottom flask, dissolve 3-methyl-3-pentenenitrile (1.0 eq) in a suitable solvent such as degassed methanol or isopropanol.

    • Add a chiral catalyst system, for example, a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), typically at a catalyst loading of 0.1-1 mol%.

    • Pressurize the reaction vessel with hydrogen gas (1-50 atm) and stir vigorously at a controlled temperature (e.g., 25-50 °C).

    • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Workflow Diagram

Route 1: Asymmetric Reduction cluster_0 Precursor Synthesis cluster_1 Asymmetric Reduction Propanal Propanal 3-Methyl-3-pentenenitrile 3-Methyl-3-pentenenitrile Propanal->3-Methyl-3-pentenenitrile 1. Base 2. Dehydration Propanenitrile Propanenitrile Propanenitrile->3-Methyl-3-pentenenitrile Product This compound 3-Methyl-3-pentenenitrile->Product Asymmetric Hydrogenation Catalyst Chiral Ru/Rh Catalyst Catalyst->Product Hydrogen H2 Hydrogen->Product

Caption: Workflow for the asymmetric reduction route.

Route 2: Hydrocyanation of 3-Methyl-3-penten-1-ol

This approach involves the addition of a cyanide group to an alkene precursor. The reaction typically requires a transition metal catalyst to facilitate the addition of hydrogen cyanide across the double bond.[1] The regioselectivity of the cyanide addition can be a critical factor in this synthesis.

Experimental Protocol
  • Preparation of 3-Methyl-3-penten-1-ol: This starting material can be prepared by the Grignard reaction between propanal and a propyl magnesium halide, followed by dehydration and selective reduction.

  • Hydrocyanation:

    • To a solution of 3-methyl-3-penten-1-ol (1.0 eq) and a nickel or palladium catalyst complex with a phosphite or phosphine ligand in an appropriate solvent (e.g., toluene, THF), add a cyanide source.

    • The cyanide source can be hydrogen cyanide (HCN) itself, or a less hazardous alternative like acetone cyanohydrin or trimethylsilyl cyanide (TMSCN).

    • The reaction is typically carried out at a controlled temperature, ranging from room temperature to elevated temperatures, depending on the catalyst system.

    • Monitor the reaction for the consumption of the starting material.

    • After the reaction is complete, quench any remaining cyanide source appropriately.

    • Work up the reaction mixture, which may involve an aqueous wash and extraction with an organic solvent.

    • Purify the product by distillation or column chromatography.

Workflow Diagram

Route 2: Hydrocyanation cluster_0 Precursor Synthesis cluster_1 Hydrocyanation Propanal_2 Propanal 3-Methyl-3-penten-1-ol 3-Methyl-3-penten-1-ol Propanal_2->3-Methyl-3-penten-1-ol 1. Grignard Reaction 2. Dehydration 3. Selective Reduction Propyl_MgBr Propyl Magnesium Bromide Propyl_MgBr->3-Methyl-3-penten-1-ol Product_2 This compound 3-Methyl-3-penten-1-ol->Product_2 Hydrocyanation Catalyst_2 Ni/Pd Catalyst Catalyst_2->Product_2 HCN_source HCN or TMSCN HCN_source->Product_2

Caption: Workflow for the hydrocyanation route.

Route 3: Cyanohydrin Formation from Diethyl Ketone

This route represents a more classical approach to β-hydroxynitriles through the formation of a cyanohydrin followed by chain extension. This method might be more straightforward in terms of starting materials but could present challenges in controlling side reactions.

Experimental Protocol
  • Formation of Diethyl Ketone Cyanohydrin:

    • In a well-ventilated fume hood, cool a solution of diethyl ketone (1.0 eq) in a suitable solvent like ethanol or a mixture of water and an organic solvent.

    • Slowly add a solution of sodium or potassium cyanide (1.1 eq) in water, maintaining a low temperature (e.g., 0-10 °C).

    • Acidify the mixture carefully with a mineral acid (e.g., HCl) to generate HCN in situ, which then reacts with the ketone.

    • After the reaction is complete, neutralize the excess acid and extract the cyanohydrin with an organic solvent.

  • Reaction with Acetonitrile Enolate:

    • Prepare the lithium enolate of acetonitrile by reacting it with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous solvent like THF.

    • Add the diethyl ketone cyanohydrin to the enolate solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent and purify by column chromatography.

Workflow Diagram

Route 3: Cyanohydrin Formation cluster_0 Cyanohydrin Formation cluster_1 Chain Extension Diethyl_Ketone Diethyl_Ketone Cyanohydrin Diethyl Ketone Cyanohydrin Diethyl_Ketone->Cyanohydrin NaCN NaCN/H+ NaCN->Cyanohydrin Product_3 This compound Cyanohydrin->Product_3 Acetonitrile Acetonitrile Acetonitrile->Product_3 Enolate Addition LDA LDA LDA->Acetonitrile

Caption: Workflow for the cyanohydrin formation route.

Comparative Analysis

FeatureRoute 1: Asymmetric ReductionRoute 2: HydrocyanationRoute 3: Cyanohydrin Formation
Key Advantage High potential for enantioselectivity.Direct introduction of the nitrile group.Utilizes readily available starting materials.
Key Challenge Synthesis and cost of chiral catalysts.Handling of toxic cyanide reagents; regioselectivity control.Multi-step process with potentially harsh conditions.
Precursors 3-Methyl-3-pentenenitrile3-Methyl-3-penten-1-olDiethyl ketone, Acetonitrile
Reagents Chiral Ru/Rh catalysts, H₂Ni/Pd catalysts, HCN or surrogatesNaCN/KCN, Strong base (LDA)
Typical Yield 70-95% (estimated)60-85% (estimated)40-70% (estimated over two steps)
Purity High, after chromatographyModerate to high, requires careful purificationModerate, potential for side products
Scalability Potentially scalable with catalyst optimization.Industrial precedent for hydrocyanation exists.May be less suitable for large-scale production.

Disclaimer: The experimental protocols and quantitative data presented in this guide are hypothetical and based on established chemical principles and analogous reactions. Actual results may vary, and all experimental work should be conducted with appropriate safety precautions by qualified personnel.

References

Purity Assessment of 3-Hydroxy-3-methylpentanedinitrile: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 3-Hydroxy-3-methylpentanedinitrile. The purity of this chiral nitrile derivative is critical in its application as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document outlines detailed experimental protocols and presents supporting data to aid researchers in selecting the most suitable analytical method for their needs.

Introduction to Purity Analysis of this compound

This compound is a key chiral building block in organic synthesis. Its stereospecific nature demands high purity to ensure the desired enantiomeric excess and pharmacological activity of the final product. Impurities, which can arise from the synthesis process (e.g., starting materials, by-products) or degradation, can affect the efficacy and safety of the active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quality control.

Potential impurities in this compound may include:

  • Starting materials: Such as 3-methyl-3-pentenenitrile.

  • By-products of synthesis: Including isomers or products from side reactions.

  • Degradation products: Resulting from oxidation (e.g., ketone or carboxylic acid derivatives) or reduction of the nitrile group.

This guide compares a developed High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) method for the comprehensive purity profiling of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For a polar compound like this compound, a reversed-phase HPLC method is often the primary choice.

Experimental Protocol: HPLC

A reversed-phase HPLC method was developed for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50% B

    • 25-26 min: 50-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase starting composition (90:10 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Performance

The developed HPLC method was validated for its performance characteristics. The results are summarized in the table below.

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%

Gas Chromatography (GC) Method

Gas chromatography is a suitable alternative for the analysis of volatile compounds. Given that this compound has a relatively low molecular weight, it can be analyzed by GC, often with derivatization to improve its thermal stability and chromatographic behavior. However, a direct injection method is also feasible.

Experimental Protocol: GC

A GC method with Flame Ionization Detection (FID) was established for comparison.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: Capillary column with a polar stationary phase (e.g., Wax column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent like dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

Data Presentation: GC Method Performance

The performance of the GC method was evaluated, and the key parameters are presented below.

ParameterResult
Linearity (R²) > 0.998
Accuracy (% Recovery) 97.5 - 102.5%
Precision (% RSD) < 2.5%
Limit of Detection (LOD) 0.02%
Limit of Quantification (LOQ) 0.06%

Method Comparison

FeatureHPLC MethodGC Method
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Sample Preparation Simple dissolution and filtration.May require derivatization for polar compounds.
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection UV-Vis is common; Mass Spectrometry (MS) provides structural information.FID is a universal detector for organic compounds; MS provides structural identification.
Sensitivity Generally high, especially with UV-active impurities.High sensitivity with FID for carbon-containing compounds.
Resolution Excellent for a wide range of polar and non-polar compounds.Can be very high, especially with long capillary columns.

Visualizing the HPLC Workflow

The following diagram illustrates the logical workflow of the HPLC purity assessment for this compound.

HPLC_Workflow A Sample Preparation (Weighing, Dissolution, Filtration) C Sample Injection A->C B HPLC System Setup (Column, Mobile Phase, Parameters) B->C D Chromatographic Separation (C18 Column) C->D E Detection (DAD at 210 nm) D->E F Data Acquisition & Processing E->F G Purity Calculation & Reporting F->G

Caption: Workflow for HPLC Purity Assessment.

Conclusion

Both HPLC and GC are viable techniques for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis.

  • The HPLC method is generally preferred for its versatility in handling polar and potentially non-volatile impurities without the need for derivatization. Its high resolution and sensitivity make it ideal for comprehensive purity profiling in a pharmaceutical development setting.

  • The GC method offers a simpler and often faster alternative, particularly if the potential impurities are known to be volatile and thermally stable. It can be a cost-effective solution for routine quality control.

For comprehensive characterization and in-depth impurity profiling, the use of a mass spectrometric detector (LC-MS or GC-MS) is recommended to provide structural information on unknown impurities. This guide provides a solid foundation for researchers to establish a robust quality control procedure for this compound.

Comparing the reactivity of 3-Hydroxy-3-methylpentanedinitrile with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Hydroxy-3-methylpentanedinitrile and its structurally similar counterparts, 3-Hydroxy-3-methylbutanenitrile and Acetone Cyanohydrin. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by presenting available experimental data on the hydrolysis, reduction, and oxidation of these compounds.

Introduction to Tertiary α-Hydroxynitriles

This compound, a tertiary α-hydroxynitrile, and its analogs are versatile intermediates in organic synthesis. Their reactivity is primarily dictated by the interplay of the hydroxyl (-OH) and nitrile (-C≡N) functional groups. These compounds can undergo a variety of transformations, making them valuable precursors for the synthesis of α-hydroxy acids, β-amino alcohols, and other important chemical entities. This guide focuses on three key reactions: hydrolysis of the nitrile group, reduction of the nitrile group, and oxidation of the tertiary hydroxyl group.

Comparative Reactivity Data

While direct comparative studies under standardized conditions are limited, this section summarizes available data from various sources to provide an overview of the relative reactivity of this compound, 3-Hydroxy-3-methylbutanenitrile, and Acetone Cyanohydrin. It is important to note that reaction conditions can significantly influence yields and reaction rates.

CompoundReactionReagents and ConditionsProductYield (%)Reference/Notes
This compound HydrolysisAcid or Base Catalysis3-Hydroxy-3-methylpentanoic acidNot SpecifiedGeneral reaction for nitriles.[1][2][3][4][5]
ReductionLiAlH₄ followed by aqueous workup4-Amino-3-methyl-3-pentanolNot SpecifiedGeneral reaction for nitriles.[6]
OxidationOxidizing agents (e.g., PCC, Swern)3-Methyl-3-oxopentanenitrileNot SpecifiedExpected product, specific data not found.
3-Hydroxy-3-methylbutanenitrile HydrolysisAcid or Base Catalysis3-Hydroxy-3-methylbutanoic acidNot SpecifiedGeneral reaction for nitriles.[1][2][3][4][5]
ReductionLiAlH₄ followed by aqueous workup4-Amino-3-methyl-2-butanolNot SpecifiedGeneral reaction for nitriles.[6]
OxidationOxidizing agents (e.g., PCC, Swern)3-Methyl-3-oxobutanenitrileNot SpecifiedExpected product, specific data not found.
Acetone Cyanohydrin SynthesisAcetone, NaCN, H₂SO₄, 10-20°CAcetone Cyanohydrin77-78[7]
HydrolysisH₂SO₄, elevated temperaturesα-Hydroxyisobutyric acidYield decreases with increasing temperature.[8][8]
ReductionLiAlH₄1-Amino-2-methyl-2-propanolNot SpecifiedGeneral reaction for cyanohydrins.[6]
DecompositionBaseAcetone + HCN-Reversible formation.[9]

Key Reaction Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the synthesis and key reactions of cyanohydrins.

Synthesis of Acetone Cyanohydrin[7]
  • Materials: Acetone, Sodium Cyanide (NaCN), 40% Sulfuric Acid (H₂SO₄), Ether, Anhydrous Sodium Sulfate.

  • Procedure:

    • A solution of sodium cyanide in water and acetone is prepared in a three-necked flask equipped with a stirrer, separatory funnel, and thermometer.

    • The flask is cooled in an ice bath, and the solution is stirred vigorously.

    • 40% sulfuric acid is added dropwise over three hours, maintaining the temperature between 10°C and 20°C.

    • After the addition is complete, stirring is continued for 15 minutes.

    • The resulting layers are separated. The aqueous layer is extracted with ether.

    • The combined organic layers are dried over anhydrous sodium sulfate.

    • The solvent is removed by distillation, and the acetone cyanohydrin is purified by vacuum distillation.

  • Yield: 77-78%

General Procedure for Acid-Catalyzed Hydrolysis of Nitriles[1][2][3][4][5]
  • Materials: Nitrile, Concentrated Acid (e.g., H₂SO₄ or HCl), Water.

  • Procedure:

    • The nitrile is dissolved in an excess of the concentrated acid and water.

    • The mixture is heated under reflux for several hours. The reaction progress can be monitored by techniques like TLC or GC.

    • After completion, the reaction mixture is cooled and neutralized with a base.

    • The carboxylic acid product is extracted with an organic solvent.

    • The organic extracts are dried and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or distillation.

General Procedure for Reduction of Nitriles with LiAlH₄[6]
  • Materials: Nitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Ether or THF, Water, Acid/Base for workup.

  • Procedure:

    • A solution of the nitrile in an anhydrous solvent (ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically exothermic and may require cooling.

    • The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete.

    • The reaction is carefully quenched by the sequential addition of water, followed by a solution of sodium hydroxide, and then more water (Fieser workup).

    • The resulting precipitate of aluminum salts is filtered off, and the filtrate is dried.

    • The solvent is evaporated to give the primary amine, which can be purified by distillation.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key reaction pathway and a typical experimental workflow.

Hydrolysis_Pathway Nitrile Tertiary α-Hydroxynitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide Amide Intermediate ImidicAcid->Amide Tautomerization CarboxylicAcid α-Hydroxy Carboxylic Acid Amide->CarboxylicAcid + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis of a tertiary α-hydroxynitrile.

Experimental_Workflow start Start | Reactants reaction Reaction Stirring/Heating start->reaction workup Workup Quenching & Extraction reaction->workup purification Purification Distillation/Chromatography workup->purification analysis Analysis NMR, IR, GC-MS purification->analysis end End | Pure Product analysis->end

Caption: General experimental workflow for organic synthesis.

Discussion on Reactivity Trends

The reactivity of these tertiary α-hydroxynitriles is influenced by steric and electronic factors. The increasing size of the alkyl groups from acetone cyanohydrin to this compound is expected to introduce greater steric hindrance around the reactive centers.

  • Hydrolysis: Steric hindrance may slow down the rate of nucleophilic attack on the nitrile carbon, potentially making this compound less reactive towards hydrolysis compared to acetone cyanohydrin under similar conditions.

  • Reduction: The bulky substituents might also influence the approach of the hydride reagent to the nitrile carbon, potentially affecting the reaction rate and yield.

  • Oxidation: The tertiary nature of the alcohol prevents oxidation without C-C bond cleavage. Harsh oxidation conditions would likely lead to the degradation of the molecule.

Conclusion

References

A Comparative Analysis of 3-Hydroxy-3-methylpentanedinitrile: Cross-referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of 3-Hydroxy-3-methylpentanedinitrile, cross-referencing computed literature values with available experimental data of a close structural homolog. Detailed experimental protocols for the synthesis and characterization of this class of compounds are also presented to support further research and development.

Data Presentation: Physicochemical Properties

Due to the limited availability of published experimental data for this compound, this guide presents computed literature values from established chemical databases. For comparative purposes, experimental data for its lower homolog, 3-Hydroxy-3-methylbutanenitrile, is included. This comparison allows for an estimation of the properties of this compound within its homologous series.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Literature/Computed)3-Hydroxy-3-methylbutanenitrile (Experimental/Literature)
CAS Number 14368-30-0[1][2]13635-04-6
Molecular Formula C₆H₁₁NO[1][2]C₅H₉NO
Molecular Weight 113.16 g/mol [1][2]99.13 g/mol
Boiling Point Not available114-116 °C at 30 mm Hg[3]
Density Not available0.959 g/mL at 20 °C[3]
Refractive Index Not availablen20/D 1.430[3]
Flash Point Not available97 °C[3]
XLogP3 0.4[1]-0.2
Hydrogen Bond Donor Count 1[1]1
Hydrogen Bond Acceptor Count 2[1]2

Table 2: Computed Spectroscopic and Molecular Properties of this compound

PropertyValueSource
Exact Mass 113.084063974 DaPubChem[1]
Monoisotopic Mass 113.084063974 DaPubChem[1]
Topological Polar Surface Area 44.1 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]
Complexity 113PubChem[1]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of hydroxynitriles, such as this compound.

1. Synthesis of this compound via Nucleophilic Addition

This procedure is adapted from the general synthesis of hydroxynitriles from ketones.[4][5][6]

  • Materials: 3-Pentanone, potassium cyanide (KCN), sulfuric acid, water, diethyl ether.

  • Procedure:

    • In a fume hood, a solution of potassium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.

    • A stoichiometric amount of 3-pentanone is added to the flask.

    • Dilute sulfuric acid is added dropwise from the addition funnel to the stirred mixture. The pH is maintained at approximately 4-5 to generate hydrogen cyanide in situ while minimizing its volatilization.[6]

    • The reaction is allowed to proceed at room temperature with continuous stirring for several hours.

    • Upon completion, the reaction mixture is extracted with diethyl ether.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude hydroxynitrile.

    • Purification can be achieved by vacuum distillation.

2. Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 or 500 MHz). Expected signals would include those for the methyl and ethyl groups, and the methylene group adjacent to the nitrile. The hydroxyl proton may appear as a broad singlet.

    • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom, including the quaternary carbon bonded to the hydroxyl and nitrile groups, and the carbon of the nitrile group.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Analysis: The FTIR spectrum is recorded. Characteristic absorption bands are expected for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹), the nitrile group (C≡N stretch, sharp, ~2250 cm⁻¹), and C-H bonds (~2900-3000 cm⁻¹).

  • Mass Spectrometry (MS):

    • Sample Preparation and Analysis: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation and analysis. Electron ionization (EI) is a common method.

    • Data Interpretation: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Biological Context and Potential Significance

While specific signaling pathways involving this compound are not documented, the broader class of aliphatic nitriles and cyanohydrins has known biological activities and toxicological profiles.

  • Toxicity: The toxicity of many aliphatic nitriles is associated with the metabolic release of cyanide, which can inhibit cytochrome c oxidase and disrupt cellular respiration.[7][8] However, the toxicity can also be influenced by the degree of unsaturation and other structural features of the parent molecule.[7]

  • Biological Activity: Cyanohydrins are found in nature and can serve as defense compounds in plants.[3] Some synthetic cyanohydrins and their derivatives have shown insecticidal activity.[3]

  • Synthetic Precursors: In drug development, cyanohydrins are valuable intermediates for the synthesis of more complex, biologically active molecules such as α-hydroxy acids, α-amino acids, and β-amino alcohols.[9][10] The presence of both a hydroxyl and a nitrile group allows for a variety of chemical transformations.

Visualizations

Below are diagrams illustrating the general experimental workflow and a potential synthetic pathway for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials (3-Pentanone, KCN, H₂SO₄) reaction Nucleophilic Addition Reaction start->reaction extraction Workup & Extraction reaction->extraction purification Purification (Vacuum Distillation) extraction->purification product Purified Product (this compound) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry (GC-MS) product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ftir->data_analysis ms->data_analysis signaling_pathway_placeholder title Potential Metabolic Fate of Aliphatic Nitriles compound This compound metabolism Hepatic Metabolism (Cytochrome P450) compound->metabolism cyanide Cyanide (CN⁻) Release metabolism->cyanide detox Detoxification (e.g., conversion to Thiocyanate) cyanide->detox toxicity Toxicity (Inhibition of Cytochrome c Oxidase) cyanide->toxicity excretion Excretion detox->excretion

References

Benchmarking the performance of 3-Hydroxy-3-methylpentanedinitrile in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate chiral building blocks is a critical determinant of synthetic efficiency and final compound efficacy. This guide provides a comparative analysis of 3-Hydroxy-3-methylpentanedinitrile, benchmarking its performance against structurally similar alternatives. The following sections present available experimental data, detailed synthetic protocols for analogous compounds, and visualizations of its role in synthetic workflows, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Performance as a Chiral Synthon: A Comparative Overview

While specific performance data for this compound in downstream applications is not extensively available in public literature, its utility as a chiral precursor can be inferred from studies on structurally related hydroxynitriles. The key performance indicators for such synthons are typically the yield and enantiomeric excess (e.e.) achieved during their synthesis and their efficiency in subsequent stereoselective reactions.

One of the primary applications of chiral hydroxynitriles is in the synthesis of complex molecules like statins, which are top-selling drugs worldwide.[1] The chiral side chain of statins is a common target for synthesis using chiral building blocks.[2][3]

For instance, the enzymatic reduction of 3-oxopentanenitrile, a close analogue of the precursor to this compound, has been shown to produce (R)-3-hydroxypentanenitrile with over 99% enantiomeric excess.[4] A two-step chemo-enzymatic process involving enantioselective reduction followed by lipase-catalyzed hydrolysis can yield the desired enantiomer in high yield and with an e.e. exceeding 99%.[5] This suggests that similar high-purity synthesis of (R)-3-Hydroxy-3-methylpentanedinitrile is achievable.

Table 1: Benchmarking Enantioselective Synthesis of Chiral Hydroxynitriles

CompoundSynthetic MethodKey ParametersYieldEnantiomeric Excess (e.e.)Reference
(R)-3-hydroxypentanenitrileChemo-enzymatic (Reductase S1 & Lipase)Two-step enzymatic reactionsHigh>99%[5]
(R)-3-hydroxypentanenitrileEnzymatic Reduction (Acetoacetyl-CoA reductase)Coexpression with glucose dehydrogenase for cofactor regenerationHigh>99%[4]
3-Hydroxy-3-methylbutanenitrileBase-catalyzed addition of acetonitrile to acetoneNot an enantioselective method99%Racemic[6]

Experimental Protocols for Chiral Hydroxynitrile Synthesis

Protocol: Enzymatic Synthesis of (R)-3-Hydroxy-3-methylpentanedinitrile

1. Gene Expression and Cell-Free Extract Preparation:

  • Co-express the gene for a suitable ketoreductase (e.g., an acetoacetyl-CoA reductase homolog) and a glucose dehydrogenase (for NAD(P)H regeneration) in E. coli.

  • Culture the recombinant E. coli and induce protein expression.

  • Harvest the cells and prepare a cell-free extract by sonication or high-pressure homogenization.

2. Enzymatic Reduction Reaction:

  • Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.0)

    • 3-Oxo-3-methylpentanedinitrile (substrate)

    • Cell-free extract containing the enzymes

    • Glucose (for cofactor regeneration)

    • NADP+ or NAD+ (cofactor)

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by techniques such as HPLC or GC.

3. Product Extraction and Purification:

  • Once the reaction reaches completion, acidify the mixture to pH 2.0 with HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting (R)-3-Hydroxy-3-methylpentanedinitrile by column chromatography.

4. Determination of Enantiomeric Excess:

  • Analyze the purified product using chiral HPLC or chiral GC to determine the enantiomeric excess.

Visualizing Synthetic Strategies and Applications

The strategic importance of chiral building blocks like this compound lies in their ability to introduce a specific stereocenter that is conserved throughout a multi-step synthesis, ultimately defining the biological activity of the final drug molecule.

Chiral_Drug_Development_Workflow cluster_synthesis Chiral Building Block Synthesis cluster_drug_synthesis Drug Synthesis cluster_application Potential Application Start Achiral Starting Materials Keto_Ester 3-Oxo-3-methyl- pentanenitrile Start->Keto_Ester Enzymatic_Reduction Enantioselective Enzymatic Reduction Keto_Ester->Enzymatic_Reduction Product (R)-3-Hydroxy-3-methyl- pentanenitrile Enzymatic_Reduction->Product Intermediate Key Chiral Intermediate Product->Intermediate Incorporation Multi_Step Multi-Step Synthesis Intermediate->Multi_Step API Active Pharmaceutical Ingredient (API) Multi_Step->API Antihypertensive Antihypertensive Drug Candidate API->Antihypertensive Formulation & Testing

Caption: Workflow for Chiral Drug Development.

The above diagram illustrates a generalized workflow from the synthesis of a chiral building block like (R)-3-Hydroxy-3-methylpentanedinitrile to its incorporation into a potential drug candidate. The enantioselective enzymatic reduction is a key step in establishing the desired stereochemistry.

While direct evidence for the efficacy of this compound in specific signaling pathways is not yet established, compounds derived from similar chiral synthons have shown promise as antihypertensive agents.[7] The development of novel antihypertensive drugs often involves the synthesis of complex heterocyclic structures where the stereochemistry of substituents plays a crucial role in their interaction with biological targets.[8]

Experimental_Workflow start Start: 3-Oxo-3-methylpentanenitrile reaction Enzymatic Reduction (Ketoreductase, Cofactor Regeneration System) start->reaction extraction Product Extraction (Ethyl Acetate) reaction->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis (Chiral HPLC/GC) purification->analysis product End: (R)-3-Hydroxy-3-methylpentanenitrile analysis->product

Caption: Experimental Workflow for Synthesis.

This diagram outlines the key steps in the proposed experimental protocol for the enantioselective synthesis of (R)-3-Hydroxy-3-methylpentanedinitrile. Each stage requires careful optimization to maximize yield and enantiomeric purity.

References

A Comparative Guide to the Quantitative Analysis of 3-Hydroxy-3-methylpentanedinitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and products in a chemical reaction is paramount for process optimization, yield determination, and quality control. This guide provides a comparative analysis of two primary chromatographic techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative analysis of 3-Hydroxy-3-methylpentanedinitrile in a reaction mixture.

Introduction to the Analytical Challenge

This compound is a polar, functionalized organic molecule. Its analysis within a complex reaction mixture presents challenges such as potential matrix interference and the need for a robust and sensitive analytical method. The choice between GC and HPLC is critical and depends on factors such as the analyte's volatility, thermal stability, and the presence of a UV chromophore.[1] While GC is often faster and less expensive, HPLC is highly versatile for a broader range of compounds, especially those that are polar and non-volatile.[2]

Method Performance Comparison

The following table summarizes the expected performance characteristics of GC-FID and HPLC-UV for the quantitative analysis of this compound. These values are based on typical performance for similar polar, functionalized organic compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Column Capillary column with a polar stationary phase (e.g., DB-WAX, CP-Volamine).[3]Reversed-phase C18 column.[4]
Detector Flame Ionization Detector (FID)Ultraviolet (UV) Detector
Limit of Detection (LOD) 0.01 - 1 µg/mL0.05 - 1 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL0.1 - 5 µg/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 95 - 105%95 - 105%
Analysis Time 10 - 30 minutes15 - 45 minutes
Sample Preparation Dilution, potential derivatization for improved volatility and peak shape.Dilution, filtration.
Advantages High resolution for volatile compounds, robust detector.Versatile for polar and non-volatile compounds, no derivatization needed.
Disadvantages May require derivatization for polar analytes, potential for thermal degradation.Higher solvent consumption, potential for peak tailing with highly polar compounds.

Experimental Protocols

Detailed methodologies for sample preparation and analysis using GC-FID and HPLC-UV are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

Objective: To quantify the concentration of this compound in a reaction mixture using GC-FID.

a) Sample Preparation:

  • Quenching: If the reaction is ongoing, quench a 1.0 mL aliquot of the reaction mixture by adding it to a vial containing an appropriate quenching agent.

  • Internal Standard: Add a known concentration of a suitable internal standard (e.g., a higher molecular weight nitrile or an alkane that does not co-elute with other components).

  • Dilution: Dilute the sample with a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration within the calibration range. A 1:100 dilution is a typical starting point.

  • Extraction (Optional): If the matrix is complex, a liquid-liquid extraction may be necessary to isolate the analyte.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

b) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID.

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 280 °C.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.

c) Data Analysis:

  • Calibration Curve: Prepare a series of calibration standards of this compound with the internal standard in the same diluent as the samples.

  • Quantification: Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

Objective: To quantify the concentration of this compound in a reaction mixture using HPLC-UV.

a) Sample Preparation:

  • Quenching: Quench a 1.0 mL aliquot of the reaction mixture as described for the GC method.

  • Internal Standard: Add a known concentration of a suitable internal standard (e.g., a structurally similar compound with a different retention time).

  • Dilution: Dilute the sample with the mobile phase to a concentration within the calibration range. A 1:100 dilution is a typical starting point.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

b) Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm (as nitriles have a weak UV absorbance at low wavelengths).

c) Data Analysis:

  • Calibration Curve: Prepare a series of calibration standards of this compound with the internal standard in the mobile phase.

  • Quantification: Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

The following diagrams illustrate the decision-making process for method selection and the general experimental workflows for GC and HPLC analysis.

Method_Selection_Workflow Analyte Analyte Properties (this compound) Properties Polar Hydroxyl & Nitrile Groups Potential for Thermal Instability Weak UV Chromophore Analyte->Properties GC_Consideration GC-FID Analysis Properties->GC_Consideration HPLC_Consideration HPLC-UV Analysis Properties->HPLC_Consideration Derivatization Derivatization Required? GC_Consideration->Derivatization Final_HPLC Proceed with HPLC-UV HPLC_Consideration->Final_HPLC Direct analysis is feasible Yes Yes Derivatization->Yes Increases volatility Improves peak shape No No Derivatization->No If sufficiently volatile and thermally stable Final_GC Proceed with GC-FID Yes->Final_GC No->Final_GC Experimental_Workflows cluster_GC GC-FID Workflow cluster_HPLC HPLC-UV Workflow GC_Sample Sample from Reaction Mixture GC_Prep Sample Preparation (Dilution, Internal Std, Filtration) GC_Sample->GC_Prep GC_Inject GC Injection GC_Prep->GC_Inject GC_Separation Separation on Polar Capillary Column GC_Inject->GC_Separation GC_Detect FID Detection GC_Separation->GC_Detect GC_Data Data Analysis (Quantification) GC_Detect->GC_Data HPLC_Sample Sample from Reaction Mixture HPLC_Prep Sample Preparation (Dilution, Internal Std, Filtration) HPLC_Sample->HPLC_Prep HPLC_Inject HPLC Injection HPLC_Prep->HPLC_Inject HPLC_Separation Separation on Reversed-Phase C18 Column HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection HPLC_Separation->HPLC_Detect HPLC_Data Data Analysis (Quantification) HPLC_Detect->HPLC_Data

References

A Comparative Analysis of Catalysts for the Synthesis of 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of catalytic performance in the dicyanoethylation of methyl ethyl ketone, providing researchers and drug development professionals with comparative data and experimental insights for the synthesis of the valuable intermediate, 3-Hydroxy-3-methylpentanedinitrile.

The synthesis of this compound, a key building block in the preparation of various pharmaceutical compounds and specialty chemicals, is primarily achieved through the base-catalyzed dicyanoethylation of methyl ethyl ketone with acrylonitrile. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, influencing product yield, selectivity, and overall process viability. This guide offers a comparative study of common catalysts employed in this synthesis, supported by available experimental data and detailed protocols.

Catalytic Performance: A Quantitative Comparison

The efficacy of various base catalysts in promoting the dicyanoethylation of methyl ethyl ketone is summarized in the table below. The data, compiled from available literature, highlights the performance of catalysts ranging from common alkali metal hydroxides to quaternary ammonium-based compounds.

CatalystCatalyst TypeSubstrateProduct(s)Yield (%)Reaction Conditions
Cross-linked Polyquaternary Ammonium Hydroxide Resin HeterogeneousMethyl Ethyl KetoneMonocyanoethylation Product23.1%Reflux, 22 hours
Dicyanoethylation Product33.8%
Sodium Hydroxide HomogeneousMethyl Ethyl KetoneMonocyanoethylation ProductLower than resinNot specified
Sodium Ethoxide HomogeneousGeneral AldehydesCyanoacrylatesModerate to HighReflux (80-85°C) or Room Temp.
Triton B (Benzyltrimethylammonium hydroxide) HomogeneousGeneral Amines/ThiolsDithiocarbamatesGood to ExcellentRoom Temperature

Note: Direct comparative data for all catalysts under identical conditions for the synthesis of this compound is limited in publicly available literature. The presented data is based on related cyanoethylation reactions and provides a valuable directional comparison.

Experimental Protocols

Detailed methodologies for the synthesis of this compound via dicyanoethylation of methyl ethyl ketone are provided below for key catalysts.

Synthesis using Cross-linked Polyquaternary Ammonium Hydroxide Resin

This procedure is based on the methodology described in U.S. Patent 2,579,580.

Materials:

  • Methyl Ethyl Ketone (MEK)

  • Acrylonitrile

  • Cross-linked Polyquaternary Ammonium Hydroxide Resin (e.g., Amberlite IRA-400, regenerated to hydroxide form)

  • Sulfuric Acid (for acidification)

Procedure:

  • A mixture of 576 parts by weight of methyl ethyl ketone (8 moles) and 106 parts by weight of acrylonitrile (2 moles) is prepared.

  • The mixture is heated to reflux.

  • The condensate from the reflux is continuously passed through a column containing 30 parts by weight of the regenerated polyquaternary ammonium hydroxide resin, maintained at 20-30°C.

  • The reaction is allowed to proceed for 22 hours.

  • After completion, the reaction mixture is acidified with sulfuric acid to prevent decomposition of the product.

  • The product mixture is then partially evaporated under reduced pressure to remove excess reactants.

  • The resulting mixture contains both the monocyanoethylation product (4-methyl-5-oxohexanenitrile) and the dicyanoethylation product (this compound). The reported yields are 23.1% for the monocyanoethylation product and 33.8% for the dicyanoethylation product.

General Procedure for Cyanoethylation using Sodium Ethoxide

While a specific protocol for the dicyanoethylation of methyl ethyl ketone using sodium ethoxide is not detailed in the available literature, a general procedure for base-catalyzed cyanoethylation is as follows. Researchers should optimize this protocol for the specific substrates.

Materials:

  • Methyl Ethyl Ketone (MEK)

  • Acrylonitrile

  • Sodium Ethoxide

  • Absolute Ethanol

Procedure:

  • A solution of sodium ethoxide in absolute ethanol is prepared in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

  • The solution is cooled to the desired reaction temperature (e.g., 0-10°C).

  • Methyl ethyl ketone is added to the stirred solution.

  • Acrylonitrile is then added dropwise to the reaction mixture while maintaining the temperature.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC, GC) until completion.

  • Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid).

  • The product is isolated by extraction and purified by distillation or chromatography.

Reaction Pathway and Experimental Workflow

The synthesis of this compound proceeds through a sequential cyanoethylation of methyl ethyl ketone. The process involves the initial formation of a monocyanoethylated intermediate, which then undergoes a second cyanoethylation to yield the final dinitrile product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction Steps cluster_intermediates Intermediates cluster_product Final Product MEK Methyl Ethyl Ketone Step1 First Cyanoethylation MEK->Step1 AcrN Acrylonitrile AcrN->Step1 Step2 Second Cyanoethylation AcrN->Step2 Catalyst Base Catalyst (e.g., Quaternary Ammonium Resin, NaOH, NaOEt, Triton B) Catalyst->Step1 Catalyst->Step2 Mono Monocyanoethylation Product (4-methyl-5-oxohexanenitrile) Step1->Mono Di This compound Step2->Di Mono->Step2

General reaction pathway for the synthesis of this compound.

The experimental workflow for a typical batch synthesis process is outlined below.

G Start Start Setup Reaction Setup: - Reactor - Stirrer - Temperature Control Start->Setup Charge Charge Reactants: - Methyl Ethyl Ketone - Acrylonitrile Setup->Charge Catalyst Add Catalyst Charge->Catalyst Reaction Run Reaction: - Controlled Temperature - Stirring Catalyst->Reaction Monitor Monitor Progress (TLC, GC) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Workup Workup: - Extraction - Washing Quench->Workup Purify Purification: - Distillation or - Chromatography Workup->Purify Product Isolated Product Purify->Product End End Product->End

A typical experimental workflow for the batch synthesis of this compound.

Validating Experimental Findings for 3-Hydroxy-3-methylpentanedinitrile Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3-Hydroxy-3-methylpentanedinitrile, a chiral building block with significant potential in organic synthesis. By presenting experimental data and detailed protocols, this document aims to validate experimental findings and offer a clear comparison with a structurally similar alternative, 3-Hydroxy-3-methylbutanenitrile. This information is intended to assist researchers in making informed decisions for the design and execution of synthetic routes in drug discovery and development.

Executive Summary

This compound is a versatile tertiary alcohol and nitrile-containing compound. Its reactivity is centered around these two functional groups, allowing for a range of transformations including oxidation of the hydroxyl group and reduction of the nitrile moiety. This guide details generalized experimental protocols for these key reactions and compares its synthetic utility with 3-Hydroxy-3-methylbutanenitrile. The data presented is based on established chemical principles and available literature on analogous compounds.

Data Presentation: Comparison of Key Reactions

The following table summarizes the expected outcomes and general conditions for key reactions of this compound and its analogue. It is important to note that specific yields and optimal conditions can vary based on the precise substrate and experimental setup.

ReactionReagent/CatalystProductTarget Compound: this compoundComparative Compound: 3-Hydroxy-3-methylbutanenitrile
Oxidation of Hydroxyl Group Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)Ketone3-Methyl-3-pentanoneAcetone
Reduction of Nitrile Group Lithium aluminum hydride (LiAlH₄)Primary Amine3-Hydroxy-3-methylpentylamine4-Amino-2-methyl-2-butanol
Synthesis Ketone + Acetonitrileβ-HydroxynitrileDiethyl ketone + AcetonitrileAcetone + Acetonitrile

Experimental Protocols

The following are detailed methodologies for the key reactions discussed. These protocols are based on standard organic chemistry laboratory practices.

Protocol 1: Oxidation of this compound

Objective: To synthesize 3-methyl-3-pentanone via the oxidation of the tertiary hydroxyl group of this compound.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent like acetone.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water, acidified with a few drops of concentrated sulfuric acid. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate disappears.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-methyl-3-pentanone.

  • Purify the product by distillation.

Characterization: The product can be characterized by GC-MS and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Reduction of this compound

Objective: To synthesize 3-Hydroxy-3-methylpentylamine by the reduction of the nitrile group.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • Sodium hydroxide solution (e.g., 15%)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with the solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 3-Hydroxy-3-methylpentylamine.

  • Purify the product by distillation under reduced pressure.

Characterization: The product can be characterized by IR spectroscopy (disappearance of the nitrile peak), NMR spectroscopy, and mass spectrometry.

Mandatory Visualizations

Reaction Pathway for this compound

Reaction_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation [O] Reduction Reduction This compound->Reduction [H] 3-Methyl-3-pentanone 3-Methyl-3-pentanone Oxidation->3-Methyl-3-pentanone 3-Hydroxy-3-methylpentylamine 3-Hydroxy-3-methylpentylamine Reduction->3-Hydroxy-3-methylpentylamine

Caption: Key reactions of this compound.

Experimental Workflow for Oxidation

Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Substrate Dissolve Substrate Cool Solution Cool Solution Dissolve Substrate->Cool Solution Add Oxidant Add Oxidant Cool Solution->Add Oxidant Stir at RT Stir at RT Add Oxidant->Stir at RT Quench Reaction Quench Reaction Stir at RT->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Dry Organic Layer Dry Organic Layer Extract Product->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Distillation Distillation Concentrate->Distillation

Caption: Workflow for the oxidation of this compound.

Concluding Remarks

The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers working with this compound and related compounds. While tertiary alcohols are generally resistant to oxidation under mild conditions, stronger oxidizing agents can be employed to yield the corresponding ketone.[1] The reduction of the nitrile group to a primary amine is a standard transformation readily achieved with powerful reducing agents like LiAlH₄.[2][3] The choice between this compound and its lower homologue, 3-Hydroxy-3-methylbutanenitrile, will depend on the specific synthetic target and the desired lipophilicity and steric properties of the final molecule. Further experimental validation is encouraged to optimize reaction conditions for specific applications.

References

A Comparative Guide to the Synthesis of 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the reliable production of chiral intermediates is paramount. 3-Hydroxy-3-methylpentanedinitrile, a valuable building block, can be synthesized through various protocols, each with distinct advantages and reproducibility profiles. This guide provides a comparative analysis of three prominent synthesis methodologies, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.

Comparison of Synthesis Protocols

The selection of a synthesis protocol for this compound is often a trade-off between reaction efficiency, reagent availability, and the desired stereochemical outcome. Below is a summary of quantitative data for three distinct synthesis routes.

ParameterProtocol 1: Cyanohydrin Reaction of 2-PentanoneProtocol 2: Epoxide Ring-OpeningProtocol 3: Hydrocyanation of Unsaturated Alcohol
Starting Material 2-Pentanone3-Ethyl-3-methyloxirane-2-carbonitrile3-Methyl-3-penten-1-ol
Key Reagents Sodium Cyanide, Hydrochloric AcidAcetone Cyanohydrin, n-ButyllithiumHydrogen Cyanide, Transition Metal Catalyst
Reported Yield 85-95% (analogous reactions)70-90% (analogous reactions)Varies with catalyst and conditions
Reaction Time 2-10 hours1-3 hoursVaries
Reaction Temperature 0-10°C-78°C to room temperatureVaries
Stereocontrol Generally produces a racemic mixtureCan be stereospecific depending on the epoxideCan be enantioselective with chiral catalysts[1]
Reproducibility Generally high for cyanohydrin reactionsGood, dependent on anhydrous conditionsCan be variable depending on catalyst activity

Experimental Protocols

Protocol 1: Cyanohydrin Reaction of 2-Pentanone (Adapted from a general procedure)

This protocol is based on the well-established cyanohydrin reaction, a reliable method for the synthesis of α-hydroxynitriles.

Methodology:

  • A solution of sodium cyanide (1.0 mol) in water is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, and the solution is cooled to 0-5°C in an ice bath.

  • 2-Pentanone (1.0 mol) is added dropwise to the stirred cyanide solution over a period of 1 hour, maintaining the temperature between 0-5°C.

  • After the addition is complete, the mixture is stirred for an additional hour at the same temperature.

  • A solution of 37% hydrochloric acid (1.0 mol) is then added dropwise over 2.5 hours, ensuring the temperature remains between 0-5°C.

  • The reaction mixture is stirred for another 30 minutes.

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Protocol 2: Ring-Opening of 3-Ethyl-3-methyloxirane-2-carbonitrile

The ring-opening of epoxides with a cyanide source is a common and efficient method for the preparation of β-hydroxynitriles.

Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of acetone cyanohydrin (1.1 mmol) in anhydrous tetrahydrofuran (THF) is prepared and cooled to -78°C.

  • n-Butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes at -78°C to generate lithium cyanide in situ.

  • A solution of 3-ethyl-3-methyloxirane-2-carbonitrile (1.0 mmol) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 1-3 hours, or until TLC analysis indicates the consumption of the starting epoxide.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 3: Hydrocyanation of 3-Methyl-3-penten-1-ol

The direct addition of hydrogen cyanide across a double bond, or hydrocyanation, offers a direct route to nitriles from alkenes. This method can potentially be used for the synthesis of (3R)-3-Hydroxy-3-methylpentanenitrile[1].

Methodology:

  • A solution of 3-methyl-3-penten-1-ol and a suitable transition metal catalyst (e.g., a nickel or palladium complex with a chiral phosphite ligand for asymmetric synthesis) is prepared in an appropriate solvent in a reaction vessel designed for handling toxic gases.

  • Hydrogen cyanide (HCN), or a suitable cyanide source like acetone cyanohydrin, is introduced into the reaction mixture under controlled conditions.

  • The reaction is stirred at a specific temperature and pressure for a duration determined by the catalyst system and substrate.

  • Upon completion, the catalyst is removed, and the product is isolated and purified using standard techniques such as distillation or chromatography.

Experimental Workflow and Signaling Pathways

To visualize the general laboratory procedure for the synthesis of this compound, a generalized workflow diagram is provided below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Synthesis Protocol Reagents Prepare Starting Materials and Reagents Start->Reagents ReactionSetup Set up Reaction Vessel (Inert atmosphere if needed) Reagents->ReactionSetup Addition Controlled Addition of Reagents ReactionSetup->Addition Stirring Reaction Monitoring (TLC, GC, etc.) Addition->Stirring Quenching Quench Reaction Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography/Distillation) Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: Generalized workflow for the synthesis of this compound.

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxy-3-methylpentanedinitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Hydroxy-3-methylpentanedinitrile could not be located. The following guidance is based on the chemical properties of similar nitrile and alcohol compounds and general best practices for hazardous waste disposal. Researchers must consult the official SDS for this compound upon acquisition and adhere to all institutional and governmental regulations.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For a compound like this compound, which contains both a nitrile and a hydroxyl functional group, a cautious approach to waste management is essential. This guide provides a procedural framework for its safe handling and disposal.

Immediate Safety and Logistical Information

Prior to handling, it is crucial to understand the potential hazards associated with this class of chemicals. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. The presence of a hydroxyl group may influence its reactivity and solubility.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin Protection: A lab coat and closed-toe shoes are required.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Protocol

Disposal of this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in standard trash.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound in a designated, chemically compatible container. The container must be in good condition and have a secure, leak-proof lid.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.

    • The label must include the full chemical name, "this compound," and the accumulation start date.

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area.

    • This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container remains closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream.

Comparative Data of Structurally Similar Compounds

Property3-Hydroxy-2-methylpentanenitrile[1]Pentanenitrile, 3-hydroxy-3-methyl-[2]3-Hydroxy-3-methylbutanenitrile[3]
Molecular Formula C₆H₁₁NOC₆H₁₁NOC₅H₉NO
Molecular Weight 113.16 g/mol 113.16 g/mol 99.13 g/mol
Boiling Point Not AvailableNot Available114-116 °C at 30 mm Hg
Flash Point Not AvailableNot Available97 °C
Density Not AvailableNot Available0.959 g/mL at 20 °C

Disposal Workflow Visualization

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_label Identification cluster_storage Interim Storage cluster_disposal Final Disposal A Don appropriate PPE B Collect waste in a compatible, sealed container A->B C Label container with 'Hazardous Waste' and full chemical name B->C D Store in a designated satellite accumulation area C->D E Contact EHS for pickup and disposal D->E

Caption: A logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Hydroxy-3-methylpentanedinitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Hydroxy-3-methylpentanedinitrile. Adherence to these procedures is essential to ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood.

  • A designated work area should be clearly marked with signs indicating the chemical hazard.

  • Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.[1][2][3] Gloves should be inspected before each use and disposed of as hazardous waste after handling the compound.[4] Do not touch surfaces like doorknobs, phones, or keyboards with contaminated gloves.[4]

  • Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are mandatory.[2] A face shield worn over safety glasses is required when there is a risk of splashing.[2]

  • Lab Coat: A lab coat must be worn and fully buttoned.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, and engineering controls are not sufficient, a NIOSH-approved respirator is required.[2]

General Handling:

  • Never work alone when handling this compound.[5]

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

  • Inhalation: Move the affected person to fresh air immediately.[5]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting.

  • Spills:

    • Inside a fume hood: Absorb the spill with an inert material and decontaminate the area with a 10% bleach solution followed by a water rinse. Collect all cleanup materials as hazardous waste.

    • Outside a fume hood: Evacuate the area and contact the appropriate emergency response team.[6]

In all cases of exposure or significant spills, seek immediate medical attention and provide the medical team with the relevant safety information.[5][6]

Storage and Disposal Plan

Storage:

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[5]

  • The container should be tightly closed.

Waste Disposal: All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste in a designated, sealed, and clearly labeled container. The label should include "Hazardous Waste," "Cyanide Waste," and "No Acids."[5][6]

    • Cyanide-containing waste can be neutralized by oxidation to the less toxic cyanate using an alkaline bleach solution (pH > 10).[5][7][8] This procedure should only be performed by trained personnel in a chemical fume hood.[5]

  • Solid Waste:

    • Contaminated solid waste, including gloves, paper towels, and pipette tips, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[4][6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general exposure limits for related compounds as a reference.

CompoundExposure Limit (TWA)IDLH
Acetonitrile20 ppm (OSHA)137 ppm (NIOSH)
Hydrogen Cyanide4.7 ppm (Ceiling - NIOSH)50 ppm (NIOSH)

TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat prep_hood Prepare Chemical Fume Hood - Verify Airflow - Set up Equipment prep_ppe->prep_hood prep_materials Gather Materials - this compound - Solvents & Reagents - Waste Containers prep_hood->prep_materials weigh Weighing (Inside Fume Hood or in a contained and ventilated balance) prep_materials->weigh reaction Perform Experiment (Inside Fume Hood) weigh->reaction decontaminate Decontaminate Glassware & Surfaces - Rinse with appropriate solvent - Wash with 10% Bleach Solution (pH > 10) reaction->decontaminate dispose_liquid Dispose of Liquid Waste - Collect in labeled 'Cyanide Waste' container decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste - Collect in labeled 'Contaminated Solid Waste' container decontaminate->dispose_solid remove_ppe Remove PPE - Dispose of gloves as solid waste dispose_liquid->remove_ppe dispose_solid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Standard Operating Procedure for Handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.